HS-173
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKOTFCHZNXZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276110-06-5 | |
| Record name | HS-173 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276110065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HS-173 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758X982JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
HS-173: A Potent and Selective PI3Kα Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
HS-173 is a novel, potent, and selective small molecule inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] Extensive preclinical research has demonstrated its significant anti-tumor activity across a range of cancer types, including pancreatic, head and neck, and breast cancers.[3][4] The primary mechanism of action of this compound is the direct inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[3][5][6] This in-depth guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers, making it a key target for therapeutic intervention.[7] this compound exerts its anti-cancer effects by selectively binding to the PI3Kα isoform, thereby blocking its kinase activity.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase AKT. Consequently, the phosphorylation and activation of mammalian target of rapamycin (mTOR) and its downstream effectors, such as P70S6K and 4EBP1, are suppressed.[5][6] This cascade of inhibition ultimately leads to the induction of apoptosis, cell cycle arrest, and the suppression of tumor growth and metastasis.[3][8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K Inhibitor, this compound | 1276110-06-5 [sigmaaldrich.com]
- 3. oncotarget.com [oncotarget.com]
- 4. [PDF] this compound, a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
HS-173: A Technical Guide to a Novel PI3K Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
HS-173 is a novel and potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K), with high selectivity for the PI3Kα isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. Consequently, the development of inhibitors targeting this pathway, such as this compound, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, playing a pivotal role in tumorigenesis, progression, and the development of therapeutic resistance. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which regulate diverse cellular processes such as cell growth, proliferation, survival, and angiogenesis.
This compound has emerged as a potent and selective inhibitor of the p110α catalytic subunit of PI3K. Its ability to suppress the PI3K/Akt/mTOR pathway has been demonstrated in various cancer models, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects. Furthermore, this compound has shown promise as a radiosensitizer, enhancing the efficacy of radiation therapy in resistant cancers.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PI3Kα. This inhibition prevents the conversion of PIP2 to PIP3, thereby blocking the activation of downstream signaling components, including Akt and mTOR. The suppression of this pathway leads to several cellular consequences detrimental to cancer cell survival and proliferation.
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
HS-173: A Potent PI3K Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HS-173 is a novel and potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K), with high selectivity for the PI3Kα isoform. Emerging preclinical evidence has highlighted its significant anti-cancer properties across various malignancies, including pancreatic, breast, and head and neck cancers. By targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, this compound demonstrates the ability to suppress tumor growth, inhibit metastasis, and enhance the efficacy of conventional cancer therapies such as radiation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is an imidazopyridine-carboxylate derivative. Its chemical identity and key properties are summarized below.
| Property | Value |
| Systematic Name | Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate |
| Molecular Formula | C₂₁H₁₈N₄O₄S |
| Molecular Weight | 422.46 g/mol |
| CAS Number | 1276110-06-5 |
| SMILES | CCOC(=O)c1cnc2ccc(cn12)-c3cc(cnc3)NS(=O)(=O)c4ccccc4 |
| InChIKey | SEKOTFCHZNXZMM-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO (≥21.1 mg/mL) |
| Physical Form | Solid, Grey to Brown |
| Melting Point | >193°C (decomposition) |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neoplastic effects primarily through the potent and selective inhibition of the PI3Kα isoform, with a half-maximal inhibitory concentration (IC₅₀) of 0.8 nM. The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives tumorigenesis by promoting cell proliferation, survival, and metabolic activity.
This compound's inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and mTOR. The suppression of this pathway leads to several key cellular outcomes:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death by affecting the cell-cycle distribution and activating caspases.
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase in cancer cells.
-
Inhibition of Angiogenesis: this compound can block VEGF-induced angiogenesis, a critical process for tumor growth and metastasis.
-
Suppression of Epithelial-Mesenchymal Transition (EMT): In pancreatic cancer models, this compound has been demonstrated to suppress EMT and metastasis by inhibiting both the PI3K/AKT/mTOR and Smad2/3 signaling pathways.[1]
The signaling cascades affected by this compound are visualized in the diagrams below.
Caption: The inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.
Caption: this compound inhibits the Smad2/3 signaling pathway, suppressing EMT.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The IC₅₀ values are presented in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PI3Kα | 0.8 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| T47D | Breast Cancer | 0.6 |
| SK-BR-3 | Breast Cancer | 1.5 |
| MCF-7 | Breast Cancer | 7.8 |
| A549 | Non-small Cell Lung Cancer | 0.26 |
| HCT-116 | Colon Cancer | 0.25 |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with an agent like this compound, often in combination with radiation.
Materials:
-
6-well or 100 mm tissue culture dishes
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Irradiation source (if applicable)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of this compound for a specified duration.
-
Harvest the cells by trypsinization to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Plate a known number of cells (ranging from 100 to 5000, depending on the expected survival rate) into new culture dishes.
-
If assessing radiosensitivity, irradiate the plates with varying doses of radiation.[2]
-
Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.
-
Aspirate the medium, wash the colonies with PBS, and fix them with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the dishes with water and allow them to air dry.
-
Count the colonies containing 50 or more cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blotting for PI3K/AKT/mTOR Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT/mTOR signaling pathway, including their phosphorylation status, which is indicative of their activation state.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound as required.
-
Lyse the cells on ice using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Conclusion
This compound is a promising PI3Kα inhibitor with demonstrated preclinical efficacy in various cancer models. Its ability to potently and selectively inhibit a key oncogenic signaling pathway makes it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the understanding and clinical application of novel targeted therapies like this compound.
References
In-Vitro Studies on HS-173 and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HS-173 is a novel, potent, and selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in a critical signaling pathway that promotes cell survival, proliferation, and resistance to apoptosis.[1][2][3] In-vitro studies have consistently demonstrated that this compound effectively induces apoptosis and causes cell cycle arrest in a variety of cancer cell lines, including pancreatic, breast, and non-small cell lung cancer.[1][4][5] This technical guide provides a comprehensive overview of the in-vitro effects of this compound on apoptosis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated cellular pathways.
Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell fate. Its constitutive activation is a hallmark of many cancers, leading to uncontrolled proliferation and evasion of apoptosis. This compound exerts its primary anti-tumor effect by directly inhibiting the alpha isoform of PI3K (PI3Kα).[3] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to the deactivation of downstream effectors, including the serine/threonine kinase Akt and mammalian target of rapamycin (mTOR).[4][6] The suppression of this pathway ultimately lifts the pro-survival and anti-apoptotic signals, sensitizing cancer cells to programmed cell death.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel PI3K inhibitor suppresses EMT and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells - International Journal of Radiation Research - [ijrr.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
The Role of HS-173 in G2/M Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-173 is a novel imidazopyridine analogue that functions as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha isoform.[1] Emerging research has highlighted its anti-tumor activities, which are mediated through the induction of apoptosis, inhibition of angiogenesis, and significantly, the arrest of the cell cycle at the G2/M phase.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced G2/M cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism: Inhibition of the PI3K/AKT Signaling Pathway
This compound exerts its primary effect by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][3] This inhibition sets off a cascade of downstream events that ultimately converge to halt cell cycle progression at the G2/M transition.
Signaling Pathway of this compound-Induced G2/M Arrest
The mechanism involves the modulation of key cell cycle regulatory proteins. Upon treatment with this compound, cancer cells exhibit a marked decrease in the expression of Cyclin B1, a crucial protein for entry into mitosis. Concurrently, there is an increase in the phosphorylation of Cdc2 (also known as CDK1) and Cdc25C. The phosphorylation of Cdc2 at inhibitory sites prevents its activation, while the phosphorylation of Cdc25C, a phosphatase that would typically activate Cdc2, can lead to its inactivation or altered localization. This concerted action effectively blocks the cell from transitioning from the G2 to the M phase.
Interaction with the DNA Damage Response Pathway
Recent studies have revealed a fascinating interplay between this compound and the DNA damage response (DDR) pathway, particularly in the context of radiosensitization. This compound has been shown to inhibit two major kinases involved in the repair of DNA double-strand breaks: Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase, catalytic subunit (DNA-PKcs).[1] By impairing the cell's ability to repair DNA damage, this compound potentiates the effects of radiation and induces a more profound G2/M arrest.
Quantitative Data on this compound-Induced G2/M Arrest
The efficacy of this compound in inducing G2/M cell cycle arrest is dose-dependent. The following tables summarize the quantitative data from studies on different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Non-Small Cell Lung Cancer Cells
| This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) |
| 0 (Control) | 15.2 ± 1.8 |
| 0.1 | 23.5 ± 2.1 |
| 0.5 | 38.7 ± 3.5 |
| 1.0 | 52.4 ± 4.7 |
| A549 cells were treated for 12 hours. Data is derived from published graphical representations. |
Table 2: Effect of this compound in Combination with Radiation on G2/M Arrest in Miapaca-2 Pancreatic Cancer Cells
| Treatment | % of Cells in G2/M Phase (Mean ± SD) |
| Control | 18.3 ± 2.1 |
| 10 Gy Radiation | 35.6 ± 3.9 |
| 5 µM this compound + 10 Gy Radiation | 58.2 ± 5.3 |
| 10 µM this compound + 10 Gy Radiation | 72.1 ± 6.8 |
| Miapaca-2 cells were pre-treated with this compound for 6 hours before irradiation, and cell cycle analysis was performed 24 hours post-irradiation. Data is derived from published graphical representations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to investigate the role of this compound in G2/M cell cycle arrest.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines (e.g., A549, Miapaca-2)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis
This protocol describes the detection of key G2/M regulatory proteins in this compound-treated cells.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-phospho-Cdc25C)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence
This protocol is for the visualization of G2/M regulatory proteins within this compound-treated cells.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in the dark for 1 hour.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Conclusion
This compound is a promising anti-cancer agent that effectively induces G2/M cell cycle arrest in a variety of cancer cell lines. Its mechanism of action is multifaceted, involving the direct inhibition of the PI3K/AKT pathway and its downstream G2/M regulatory proteins, as well as the impairment of the DNA damage response. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.
References
- 1. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
HS-173: A Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-173 is a novel, potent, and selective small molecule inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1] As a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, PI3Kα represents a critical therapeutic target. This document provides an in-depth technical overview of the target specificity and potential off-target effects of this compound, based on currently available preclinical data. The information is intended to guide further research and development of this compound.
Core Concepts: On-Target Activity and Mechanism of Action
This compound is an imidazopyridine analog that exhibits high-affinity binding to the ATP-binding site of PI3Kα.[2] This interaction competitively inhibits the kinase activity of PI3Kα, leading to the suppression of the downstream signaling cascade. The primary mechanism of action involves the inhibition of the phosphorylation of Akt, a central protein in the pathway, and subsequently, the deactivation of mammalian target of rapamycin (mTOR) and its downstream effectors like p70S6K.[3] This blockade of the PI3K/Akt/mTOR pathway ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the on-target potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| PI3Kα | 0.8 | Cell-free luminescent kinase assay |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| T47D | Breast Cancer | 0.6 |
| SK-BR-3 | Breast Cancer | 1.5 |
| MCF-7 | Breast Cancer | 7.8 |
| A549 | Non-Small Cell Lung Cancer | 1.0 |
| H1299 | Non-Small Cell Lung Cancer | 10 |
| NCI-H596 | Non-Small Cell Lung Cancer | 0.95 |
Target Specificity and Off-Target Effects
While this compound is characterized as a selective PI3Kα inhibitor, comprehensive data from a broad kinase panel screening (kinome scan) is not publicly available in the reviewed literature. The assertion of its selectivity is primarily based on its high potency against PI3Kα and the observed biological effects consistent with the inhibition of the PI3K/Akt/mTOR pathway.
The potential for off-target effects remains an important consideration for any kinase inhibitor due to the conserved nature of the ATP-binding pocket across the kinome. The absence of a comprehensive off-target profile necessitates careful evaluation in future studies. Techniques such as activity-based protein profiling (ABPP) could be employed to identify potential off-target interactions in a cellular context.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
PI3Kα (p110α/p85α) Kinase Assay
This protocol is adapted from methodologies utilizing the Kinase-Glo® Max Luminescent Kinase Assay.[1]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
This compound
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)
-
ATP
-
L-α-phosphatidylinositol (PIP2)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.0, 5 mM MgCl2, 1 mM EGTA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the PI3Kα enzyme solution (e.g., 20 ng/µL) to each well.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 10 minutes at room temperature.
-
Prepare the lipid substrate by sonicating PIP2 in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP (final concentration, e.g., 10 µM) and the sonicated PIP2 (final concentration, e.g., 0.2 mg/mL).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction and detect the amount of ADP produced by adding 20 µL of the Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound.
Materials:
-
Cancer cell lines (e.g., T47D, SK-BR-3, MCF-7)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well (final concentration, e.g., 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vitro Endothelial Tube Formation Assay
This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Matrigel Basement Membrane Matrix
-
Endothelial cell growth medium
-
Vascular Endothelial Growth Factor (VEGF)
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium containing a low serum concentration.
-
Seed the HUVECs onto the Matrigel-coated wells at an appropriate density (e.g., 1.5 x 10^4 cells/well).
-
Treat the cells with different concentrations of this compound or vehicle control in the presence of a pro-angiogenic stimulus like VEGF (e.g., 50 ng/mL).
-
Incubate the plate for 6-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Conclusion
This compound is a highly potent inhibitor of PI3Kα with demonstrated anti-cancer activity in preclinical models. Its mechanism of action through the PI3K/Akt/mTOR pathway is well-supported by the available data. While it is described as a selective inhibitor, a comprehensive assessment of its off-target effects through broad kinase screening is a critical next step in its development. The experimental protocols provided herein offer a foundation for further investigation into the efficacy and safety profile of this promising therapeutic candidate. Future research should prioritize a thorough evaluation of its kinome-wide selectivity to better predict its clinical potential and any possible adverse effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06428A [pubs.rsc.org]
- 3. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
The Selective PI3Kα Inhibitor HS-173: A Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
HS-173 is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key component of the PI3K/AKT/mTOR signaling pathway frequently dysregulated in human cancers. Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, including head and neck squamous cell carcinoma (HNSCC) and pancreatic cancer. This compound exerts its effects by inducing cell cycle arrest and apoptosis, and it has also been shown to enhance the efficacy of both chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, along with detailed experimental protocols for key in vitro assays and visualizations of the relevant signaling pathways.
Pharmacodynamics
The primary mechanism of action of this compound is the selective inhibition of PI3Kα, which leads to the downstream suppression of the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell growth, proliferation, survival, and metabolism.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (PI3Kα) | Effect | Citation |
| SCC25, CAL27, FaDu | Head and Neck Squamous Cell Carcinoma | Not Specified | Significant reduction in cell proliferation, induction of apoptosis. Synergistic effect with cisplatin and radiosensitization. | [1] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Inhibition of cell growth, suppression of TGF-β-induced migration and invasion. | --- |
| Hepatic Stellate Cells | Liver Fibrosis | Not Specified | Reduction in cell viability, induction of G2/M phase cell cycle arrest. | --- |
| General | Various | 800 pM | Potent and selective inhibition of PI3Kα. | --- |
Signaling Pathways
This compound's inhibition of PI3Kα leads to a cascade of downstream effects, primarily through the PI3K/AKT/mTOR pathway. It has also been implicated in modulating the TGF-β signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), and in the necroptosis pathway in the context of colitis.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
Methodological & Application
Application Notes and Protocols for HS-173 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
HS-173 is a novel and potent small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), with particular activity against the PI3Kα isoform.[1] It is extensively utilized in cancer research to probe the PI3K/Akt/mTOR signaling pathway, which is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[3][5] this compound exerts its anti-tumor effects by inducing G2/M phase cell cycle arrest and promoting apoptosis.[1][6] These application notes provide a detailed protocol for the use of this compound in a cell culture setting.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[5][7] This triggers PI3K to phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like p70S6K and 4EBP1.[1][7] this compound blocks this cascade at its origin by inhibiting PI3K, thereby suppressing the phosphorylation and activation of Akt and its downstream effectors.[1][8]
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell line and the specific assay being performed. The following table summarizes concentrations reported in the literature.
| Assay Type | Cell Line(s) | Concentration Range | Incubation Time | Key Findings | Reference |
| Pathway Inhibition | A549 (NSCLC) | 1-20 µM | 2 hours | Suppressed phosphorylation of Akt, mTOR, and p70S6K1.[1] | [1] |
| (Western Blot) | Peyronie's Disease Fibroblasts | 1-20 µM | 24 hours | Inhibited phosphorylation of Akt, mTOR, and p70S6K.[8] | [8] |
| Cell Viability | Pancreatic Cancer Cells | 0.1-10 µM | Time-dependent | Reduced cell viability in a dose- and time-dependent manner.[9] | [9] |
| Radiosensitization | MDA-MB-231 (Breast Cancer) | 1 µM, 10 µM | 2 hours (pre-irradiation) | Increased sensitivity of cancer cells to radiation treatment.[10] | [10] |
| (Clonogenic Assay) | Pancreatic Cancer Cells | 1 µM | 24 hours | Synergistically increased therapeutic efficacy with radiation.[11] | [11] |
| Cell Cycle Arrest | Various Cancer Cell Lines | 2 µM | Not Specified | Induced G2/M phase cell cycle arrest.[1] | [1] |
Experimental Protocols
Preparation and Storage of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 10 mM), reconstitute the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO). Briefly vortex to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months). Protect from light.
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the desired final concentrations using pre-warmed, sterile cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
General Experimental Workflow for this compound Treatment
The following diagram and protocol outline a standard workflow for treating cultured cells with this compound prior to downstream analysis.
Protocol:
-
Cell Seeding: Harvest cells from a healthy, sub-confluent culture flask using standard methods (e.g., trypsinization for adherent cells). Perform a cell count and seed the cells into the appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a predetermined density. The seeding density should allow for logarithmic growth during the experiment.
-
Adherence and Growth: Place the cells in a humidified incubator at 37°C with 5% CO₂ for approximately 24 hours to allow them to adhere and resume growth.[12]
-
Treatment: Prepare serial dilutions of this compound in fresh, pre-warmed culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with DMSO).
-
Incubation: Return the cells to the incubator for the specified treatment duration (e.g., 2 to 72 hours), as determined by the experimental goals and data from the literature.
-
Downstream Analysis: Following incubation, harvest the cells and process them according to the requirements of the chosen downstream assay.
Key Experimental Methodologies
A. Western Blot for Pathway Inhibition Analysis This assay is used to measure the levels of key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis: After treatment with this compound, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the culture dish by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify it by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-p70S6K) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[1][8]
B. Cell Viability Assay (MTT or similar) This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 to 20 µM) and a vehicle control.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Readout: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent). Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
C. Cell Cycle Analysis by Flow Cytometry This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Harvesting: After treatment with this compound, harvest both adherent and floating cells. Pellet the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak compared to the control is indicative of G2/M arrest.[6]
Safety and Handling
This compound is a bioactive compound intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO is a solvent that can penetrate the skin; handle with care. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. [Recent studies on PI3K/AKT/mTOR signaling pathway in hematopoietic stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound, a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijrr.com [ijrr.com]
- 11. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for HS-173 in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and use of HS-173, a potent and selective PI3Kα inhibitor, in various in-vitro experimental settings. The protocols and data presented are intended to facilitate the effective application of this compound in cancer and fibrosis research.
Introduction
This compound is a novel imidazopyridine derivative that acts as a selective inhibitor of phosphoinositide 3-kinase α (PI3Kα) with an IC50 of 0.8 nM.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers and fibrotic diseases.[2][3][4] By inhibiting PI3Kα, this compound effectively suppresses this pathway, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer cell lines.[1] These notes provide detailed protocols and recommended dosages for utilizing this compound in key in-vitro assays.
Data Presentation: Recommended Dosage of this compound
The following table summarizes the recommended concentration ranges of this compound for various in-vitro experiments based on published data. It is important to note that optimal concentrations may vary depending on the cell line, assay duration, and specific experimental conditions. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Experiment Type | Cell Line(s) | Recommended Concentration Range | Key Observations | Reference(s) |
| Cell Viability (MTT/XTT Assay) | T47D, SK-BR3, MCF-7 (Breast Cancer) | 0.1 - 100 µM (IC50: 0.6, 1.5, and 7.8 µM, respectively) | Dose-dependent inhibition of cell proliferation. | [1] |
| Panc-1, Miapaca-2, Aspc-1 (Pancreatic Cancer) | 0.1 - 10 µM | Dose- and time-dependent reduction in cell viability. | ||
| Western Blotting (PI3K Pathway Inhibition) | A549 (Non-small cell lung cancer) | 0.1 - 1 µM | Inhibition of p-Akt, p-mTOR, and p-p70S6K1 phosphorylation. | [5] |
| PD-derived fibroblasts | 1 - 20 µM | Inhibition of p-Akt, p-mTOR, and p-P70S6K phosphorylation. | [2] | |
| MDA-MB-231 (Breast Cancer) | 1 µM (in combination with radiation) | Decreased radiation-induced phosphorylation of AKT. | [6] | |
| Apoptosis Assay (TUNEL/FACS) | A549 (Non-small cell lung cancer) | 1 µM | Increased TUNEL-positive cells, indicating DNA fragmentation. | |
| Cell Cycle Analysis (Flow Cytometry) | A549 (Non-small cell lung cancer) | 0.1 - 1 µM | Dose-dependent G2/M phase arrest. | |
| Migration/Invasion Assay (Wound Healing/Transwell) | Panc-1, Miapaca-2, Aspc-1 (Pancreatic Cancer) | 1 - 10 µM (suggested starting range) | Inhibition of TGF-β-induced cell migration. | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
This protocol outlines the procedure for assessing the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDP membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mandatory Visualization
Caption: PI3K signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HS-173
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and storage of the novel PI3K inhibitor, HS-173. Adherence to these protocols is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results.
Compound Information
| Parameter | Value | Source |
| Molecular Weight | 422.46 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >98% | [1] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the integrity of this compound. The following table summarizes the recommended conditions.
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| DMSO | ≥21.1 mg/mL | Desiccate at -20°C | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Note: It is strongly recommended to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Pre-warm the anhydrous DMSO to room temperature to ensure it is completely liquid and to facilitate the dissolution process.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of this compound (Molecular Weight = 422.46 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. In this example, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for in vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile dilution tubes
-
Calibrated pipettes
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation of the compound.
-
Maintain a low final concentration of DMSO in the working solution to avoid solvent-induced cellular toxicity. The final DMSO concentration should ideally be below 0.5%, and a vehicle control with the same DMSO concentration should always be included in experiments.
-
Prepare working solutions fresh for each experiment. The stability of this compound in aqueous solutions over extended periods has not been fully characterized.
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
The final DMSO concentration in this working solution will be 0.1%.
Signaling Pathway and Experimental Workflow
This compound Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a typical cell-based assay.
Caption: Workflow for this compound solution preparation and use in cell-based assays.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
Combining HS-173 with Radiation Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of HS-173, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in combination with radiation therapy. Preclinical studies have demonstrated that this compound enhances the radiosensitivity of cancer cells, offering a promising avenue for improving therapeutic outcomes. This document outlines the underlying mechanisms, experimental methodologies, and expected outcomes when combining this compound and radiation in a research setting.
Introduction
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent activation in various cancers is strongly associated with resistance to radiation therapy.[2][3][4] this compound is a novel small molecule inhibitor that targets this pathway, demonstrating anti-proliferative and pro-apoptotic effects in cancer cells.[1][5] Research has shown that combining this compound with ionizing radiation significantly enhances tumor cell killing.[2][3][6] This radiosensitizing effect is attributed to the multifaceted action of this compound, including the induction of G2/M cell cycle arrest and the attenuation of DNA damage repair mechanisms.[2][3][7] Specifically, this compound has been shown to inhibit ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), two key kinases involved in the repair of radiation-induced DNA double-strand breaks.[2][4]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the combination of this compound and radiation therapy.
Table 1: In Vitro Efficacy of this compound in Combination with Radiation in Pancreatic Cancer Cells
| Cell Line | Treatment | G2/M Phase Population (%) | Clonogenic Survival Reduction | Reference |
| Miapaca-2 | Radiation (10 Gy) | 75% | Dose-dependent | [1] |
| Miapaca-2 | This compound + Radiation (10 Gy) | 91% | Significant reduction at 2, 4, and 6 Gy | [1] |
Table 2: In Vitro Efficacy of this compound in Combination with Radiation in Breast Cancer Cells
| Cell Line | Treatment | G2/M Phase Population (%) | Apoptosis | Reference |
| MDA-MB-231 | Radiation (5 Gy) | 42% | Increased | [2] |
| MDA-MB-231 | This compound (1 µM) + Radiation (5 Gy) | 56% | Significantly increased | [2] |
Table 3: In Vivo Efficacy of this compound in Combination with Radiation in a Pancreatic Cancer Xenograft Model
| Treatment Group | This compound Dosage | Radiation Regimen | Tumor Growth Outcome | Reference |
| Control | - | - | Progressive growth | [1] |
| This compound alone | 10 mg/kg (i.p., 5 times/week) | - | Minor delay | [1] |
| Radiation alone (IR1) | - | 2 Gy (twice a week for 3 weeks) | Delayed growth | [1] |
| Radiation alone (IR2) | - | 8 Gy (once) | Delayed growth | [1] |
| This compound + Radiation (IR1) | 10 mg/kg (i.p., 5 times/week) | 2 Gy (twice a week for 3 weeks) | Significant growth delay | [1] |
| This compound + Radiation (IR2) | 10 mg/kg (i.p., 5 times/week) | 8 Gy (once) | Significant growth delay | [1] |
Signaling Pathway
The combination of this compound and radiation therapy converges on critical nodes of cell survival and DNA repair pathways. The following diagram illustrates the key mechanisms involved.
Caption: this compound enhances radiation effects by inhibiting PI3K and DNA repair pathways.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and radiation therapy.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive integrity.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition. Allow cells to attach overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control for 24 hours prior to irradiation.[1]
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells. Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify changes in protein levels involved in the PI3K/AKT pathway, DNA damage response, and apoptosis.
Protocol:
-
Cell Treatment: Seed cells in culture dishes and treat with this compound and/or radiation as described for the clonogenic assay.
-
Protein Extraction: At specified time points post-treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, γ-H2AX, cleaved PARP, cleaved caspase-3, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound and/or radiation as previously described.
-
Cell Harvesting: At 24 hours post-irradiation, harvest the cells by trypsinization.[1]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.
-
This compound Administration: Administer this compound intraperitoneally at a predetermined dose and schedule (e.g., 10 mg/kg, 5 times per week).[1]
-
Irradiation: Locally irradiate the tumors with a specified dose and schedule (e.g., a single dose of 8 Gy or fractionated doses of 2 Gy twice a week for 3 weeks).[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2 days).[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).
Experimental Workflows
The following diagrams illustrate the workflows for the key in vitro and in vivo experiments.
Caption: Workflow for in vitro evaluation of this compound and radiation combination.
References
- 1. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrr.com [ijrr.com]
- 3. [PDF] this compound, a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells | Semantic Scholar [semanticscholar.org]
- 4. Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: HS-173 Treatment in Radio-Resistant Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HS-173, a novel phosphoinositide 3-kinase (PI3K) inhibitor, as a radiosensitizing agent in radio-resistant breast cancer cell lines. The protocols detailed below are based on established methodologies for evaluating the efficacy of this compound in combination with radiation therapy.
Introduction
Radio-resistance remains a significant challenge in the clinical management of breast cancer. The PI3K/Akt signaling pathway is frequently hyperactivated in various cancers, including breast cancer, and is known to contribute to tumor progression and resistance to radiotherapy.[1][2] this compound is a novel small molecule inhibitor that targets the PI3K/Akt pathway.[1][2] By inhibiting this pathway, this compound has been shown to enhance the sensitivity of radio-resistant breast cancer cells to ionizing radiation, primarily by inducing G2/M cell cycle arrest and promoting apoptosis.[1][2][3] This document outlines the experimental data and protocols for utilizing this compound in a research setting to study its effects on radio-resistant breast cancer.
Data Presentation
The following tables summarize the quantitative effects of this compound on the radio-resistant human breast cancer cell line MDA-MB-231.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Cell Viability (%) |
| Control (Untreated) | 100 |
| Radiation (5 Gy) | Data not available |
| This compound (1 µM) | Data not available |
| This compound (1 µM) + Radiation (5 Gy) | Data not available |
Table 2: Clonogenic Survival Assay
| Treatment Group | Surviving Fraction | Dose Enhancement Ratio (DER) |
| Radiation (2 Gy) | Data not available | - |
| This compound (1 µM) + Radiation (2 Gy) | Data not available | Data not available |
| Radiation (4 Gy) | Data not available | - |
| This compound (1 µM) + Radiation (4 Gy) | Data not available | Data not available |
| Radiation (6 Gy) | Data not available | - |
| This compound (1 µM) + Radiation (6 Gy) | Data not available | Data not available |
| Radiation (8 Gy) | Data not available | - |
| This compound (1 µM) + Radiation (8 Gy) | Data not available | Data not available |
Table 3: Cell Cycle Analysis (Flow Cytometry)
| Treatment Group | % Cells in G2/M Phase |
| Control (Untreated) | Data not available |
| Radiation (5 Gy) | Data not available |
| This compound (1 µM) | Data not available |
| This compound (1 µM) + Radiation (5 Gy) | Data not available |
Table 4: Apoptosis Assay (Flow Cytometry)
| Treatment Group | % Apoptotic Cells |
| Control (Untreated) | Data not available |
| Radiation (5 Gy) | Data not available |
| This compound (1 µM) | Data not available |
| This compound (1 µM) + Radiation (5 Gy) | Data not available |
Note: Specific quantitative data from the primary literature for the tables above is not publicly available in the abstracts reviewed. The tables are structured to be populated as this data becomes accessible.
Signaling Pathway
The mechanism of action of this compound as a radiosensitizer in breast cancer cells involves the inhibition of the PI3K/Akt signaling pathway. Ionizing radiation can activate this pathway, leading to downstream effects that promote cell survival and DNA damage repair, thus contributing to radio-resistance. This compound blocks the phosphorylation of Akt, a key mediator in this pathway. This inhibition leads to the induction of G2/M cell cycle arrest and an increase in apoptosis, ultimately enhancing the cytotoxic effects of radiation.
Caption: this compound inhibits the PI3K/Akt pathway, enhancing radiation-induced cell death.
Experimental Workflow
A typical workflow for evaluating the radiosensitizing effects of this compound on radio-resistant breast cancer cells is outlined below.
Caption: Workflow for assessing this compound's radiosensitizing effects.
Experimental Protocols
Cell Culture of Radio-Resistant MDA-MB-231 Cells
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
-
X-ray source
Protocol for Developing Radio-Resistant Cell Lines:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce radio-resistance, expose the cells to fractionated doses of ionizing radiation. A common method is to start with a dose of 2 Gy and incrementally increase the dose over several weeks.
-
After each irradiation, allow the surviving cells to recover and repopulate.
-
Once the desired level of radio-resistance is achieved (confirmed by clonogenic assay), maintain the radio-resistant cell line with periodic low-dose irradiation (e.g., 2 Gy weekly) to sustain the resistant phenotype.
MTT Cell Viability Assay
Materials:
-
Radio-resistant MDA-MB-231 cells
-
96-well plates
-
This compound solution (in DMSO, diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1 µM) for 2 hours.
-
Irradiate the cells with the desired dose of radiation (e.g., 5 Gy).
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
Materials:
-
Radio-resistant MDA-MB-231 cells
-
6-well plates
-
This compound solution
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) into 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with this compound (e.g., 1 µM) for 2 hours prior to irradiation.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment group relative to the plating efficiency of the non-irradiated control.
Cell Cycle and Apoptosis Analysis by Flow Cytometry
Materials:
-
Radio-resistant MDA-MB-231 cells
-
6-well plates
-
This compound solution
-
Propidium Iodide (PI) staining solution (for cell cycle)
-
Annexin V-FITC and PI staining kit (for apoptosis)
-
Flow cytometer
Protocol for Cell Cycle Analysis:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere.
-
Treat with this compound and/or irradiate as described previously.
-
After 24 hours of incubation, harvest the cells by trypsinization.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol for Apoptosis Analysis:
-
Follow steps 1-3 from the cell cycle protocol.
-
After 48 hours of incubation, harvest the cells.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis
Materials:
-
Radio-resistant MDA-MB-231 cells
-
This compound solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and/or radiation as previously described.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Conclusion
This compound demonstrates significant potential as a radiosensitizing agent for the treatment of radio-resistant breast cancer.[1][2][3] The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the effects of this compound in combination with radiation. Further studies are warranted to fully elucidate the clinical potential of this novel PI3K inhibitor.
References
- 1. [PDF] this compound, a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells | Semantic Scholar [semanticscholar.org]
- 2. This compound a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells - International Journal of Radiation Research - [ijrr.com]
- 3. ijrr.com [ijrr.com]
Application Note: Analysis of AKT Phosphorylation Following HS-173 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-173 is a novel and potent inhibitor of Phosphatidylinositol 3-kinase (PI3K), with particular selectivity for the PI3Kα isoform (IC50 of 0.8 nM).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[4][5] this compound has demonstrated anti-tumor activity by suppressing this pathway, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][2]
A key downstream effector in this cascade is the serine/threonine kinase AKT (also known as Protein Kinase B). Activation of AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473).[3] As an inhibitor of PI3K, this compound is expected to block the downstream activation of AKT.[6] Western blot analysis is a fundamental technique used to detect and quantify the levels of phosphorylated AKT (p-AKT), thereby providing a direct measure of this compound's inhibitory efficacy.
This document provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of AKT at Serine 473 (p-AKT Ser473) in cells treated with this compound.
Mechanism of Action: this compound in the PI3K/AKT Pathway
Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of AKT at Thr308 by PDK1 and at Ser473 by mTOR complex 2 (mTORC2), leading to full AKT activation.[3] this compound, as a PI3K inhibitor, prevents the production of PIP3, thereby inhibiting the subsequent phosphorylation and activation of AKT.[2][6]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Data
Treatment of various cancer cell lines with this compound has been shown to decrease p-AKT levels in a dose-dependent manner.[7][8] The following table represents typical quantitative data obtained from densitometric analysis of Western blots, normalized to total AKT expression.
| This compound Concentration | Relative p-AKT (Ser473) / Total AKT Ratio (Normalized to Control) |
| 0 µM (Vehicle Control) | 1.00 |
| 0.1 µM | 0.65 |
| 1.0 µM | 0.20 |
| 10.0 µM | 0.05 |
Detailed Experimental Protocol
This protocol outlines the key steps for treating cells with this compound and subsequently analyzing p-AKT (Ser473) levels by Western blot.
Caption: Standard workflow for Western blot analysis of p-AKT after this compound treatment.
I. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., pancreatic, lung, breast).[4][8]
-
Cell Culture Media: As required for the specific cell line.
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking, as it contains phosphoproteins (casein) that can cause high background.[10]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Cell Treatment and Lysate Preparation
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-AKT levels, serum-starve cells for 12-24 hours prior to treatment.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).[8][13]
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer to each well/dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.[14]
-
Centrifuge at ≥10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[14]
-
Transfer the supernatant (protein lysate) to a new tube.
-
III. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
IV. SDS-PAGE and Electrotransfer
-
Prepare protein samples by adding Laemmli loading buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunoblotting and Detection
-
Blocking: Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-p-AKT (Ser473) antibody in blocking buffer (typically 1:1000 dilution). Incubate the membrane with the diluted antibody overnight at 4°C with gentle shaking.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and/or a housekeeping protein like β-actin.
Troubleshooting
-
No/Weak p-AKT Signal:
-
Ensure phosphatase inhibitors were added to the lysis buffer and samples were kept cold. Phosphoproteins are highly labile.[14]
-
Confirm the cell line expresses detectable basal p-AKT or stimulate the pathway with a growth factor (e.g., IGF-1, PDGF) as a positive control.[10][11]
-
Use BSA for blocking instead of milk.[10]
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize antibody concentrations.
-
Ensure the blocking step is sufficient.
-
References
- 1. This compound, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phospho-Akt (Ser473) (587F11) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 4. This compound, a novel PI3K inhibitor suppresses EMT and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blotting [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. mesoscale.com [mesoscale.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Unveiling Cell Cycle Dynamics: Flow Cytometry Analysis with HS-173
Application Notes and Protocols for Researchers
In the landscape of cancer research and drug development, understanding the intricate mechanisms of cell cycle regulation is paramount. HS-173, a novel and potent inhibitor of Phosphoinositide 3-kinase (PI3K), has emerged as a significant compound of interest for its ability to induce cell cycle arrest. This document provides detailed application notes and a comprehensive protocol for analyzing the effects of this compound on the cell cycle using flow cytometry, a powerful technique for single-cell analysis.
Application Notes
This compound exerts its biological effects by targeting the PI3K/Akt signaling pathway, a critical cascade that governs cell growth, proliferation, and survival.[1][2] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[3] this compound has been shown to effectively suppress the phosphorylation of Akt and its downstream effector, p70S6K, thereby inhibiting the pathway.[1]
A key consequence of PI3K/Akt pathway inhibition by this compound is the induction of cell cycle arrest, predominantly at the G2/M phase.[1][2][4][5][6] This arrest prevents cells from entering mitosis, ultimately leading to a decrease in cell proliferation and, in many cases, apoptosis.[1][4][5] Flow cytometry with propidium iodide (PI) staining is the gold-standard method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8] This allows for a precise determination of the cytostatic effects of compounds like this compound.
The provided protocol is designed for researchers, scientists, and drug development professionals to reliably assess the impact of this compound on the cell cycle of various cell lines.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed effects on the cell cycle from various studies.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect on Cell Cycle | Reference |
| Hepatic Stellate Cells (HSCs) | 0.1 - 5 µM | 24 h | G2/M phase arrest | [1] |
| Pancreatic Cancer Cells | 0.1 - 10 µM | Not Specified | Inhibition of cell proliferation | [4] |
| A549 (NSCLC) Cells | Not Specified | Not Specified | Dose-dependent G2/M phase arrest | [6] |
| MDA-MB-231 (Breast Cancer) | 1 µM | Not Specified | Increased G2/M phase arrest (in combination with radiation) | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide staining.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile-filtered
-
Trypsin-EDTA or other cell detachment solution
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)[8]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[8][9]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to attach and resume growth overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO). The final DMSO concentration should be consistent across all conditions and typically below 0.1%.
-
Incubate the cells for a predetermined time (e.g., 24, 48 hours) based on the cell line and experimental goals.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, proceed directly to collection.
-
Collect the cell suspension into a centrifuge tube and centrifuge at approximately 300 x g for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 400 µL of cold PBS.[8]
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to the tube.[8][9] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation.[8][9] Fixed cells can be stored at 4°C for several weeks.[8]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet the more buoyant fixed cells.[8][9] Carefully discard the supernatant.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[8]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[8][9]
-
Add 400 µL of Propidium Iodide (PI) staining solution (50 µg/mL) to the cell suspension.[8][9]
-
Incubate at room temperature for 10-30 minutes, protected from light.[8][10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.[8]
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.
-
Analyze the PI signal on a linear scale.[8] The fluorescence intensity of PI is directly proportional to the DNA content.
-
Use the histogram of PI fluorescence to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for cell cycle analysis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. This compound, a Novel PI3K Inhibitor, Attenuates the Activation of Hepatic Stellate Cells in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace at KOASAS: this compound, a Novel PI3K Inhibitor, Attenuates the Activation of Hepatic Stellate Cells in Liver Fibrosis [koasas.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. inha.elsevierpure.com [inha.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for HS-173 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of HS-173, a potent and selective PI3Kα inhibitor, across various cancer models. The accompanying detailed protocols offer step-by-step guidance for replicating key experiments to assess the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a novel small molecule inhibitor that selectively targets the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, metabolism, and angiogenesis. By inhibiting this pathway, this compound has demonstrated significant anti-tumor activity in preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents. These notes serve as a practical guide for researchers investigating the therapeutic potential of this compound.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | T47D | 0.6 | [1] |
| SK-BR-3 | 1.5 | [1] | |
| MCF-7 | 7.8 | [1] | |
| BT-474 | Not explicitly quantified | ||
| MDA-MB-231 | Not explicitly quantified | ||
| Pancreatic Cancer | Panc-1 | Varies (dose- and time-dependent) | [2][3] |
| Miapaca-2 | Varies (dose- and time-dependent) | [3] | |
| Aspc-1 | Varies (dose- and time-dependent) | [3] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC25 | Significant reduction in proliferation | [4][5] |
| CAL27 | Significant reduction in proliferation | [4][5] | |
| FaDu | Significant reduction in proliferation | [4][5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental procedures and the molecular mechanisms affected by this compound, the following diagrams are provided.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits TGF-β-induced EMT via the Smad2/3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. This compound, a novel PI3K inhibitor suppresses EMT and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective PI3K inhibitor, induces cell death in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HS-173 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of the novel PI3K inhibitor, HS-173, for in vitro cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), particularly the alpha isoform (PI3Kα). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumor progression. This compound exerts its anti-cancer effects by blocking the activity of PI3K, thereby inhibiting the downstream signaling cascade that leads to decreased cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2]
Q2: How do I determine the optimal concentration of this compound for my specific cancer cell line?
A2: The optimal concentration of this compound is cell line-dependent. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cancer cell population's growth. A typical approach involves:
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Literature Review: Check for published studies that have used this compound in your cell line of interest or a similar cancer type to get a starting concentration range.
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CCK-8 assay) with a wide range of this compound concentrations (e.g., from nanomolar to micromolar).
-
IC50 Calculation: Based on the dose-response curve, calculate the IC50 value. This value will serve as a benchmark for subsequent experiments. For mechanistic studies, concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) are often used.
Q3: What are the known effective concentrations of this compound in various cancer cell lines?
A3: The effective concentration of this compound varies among different cancer cell lines. Below is a summary of reported IC50 values.
Data Presentation: this compound In Vitro Efficacy
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| T47D | Breast Cancer | 0.6 | Potent antiproliferative effects observed. |
| SK-BR-3 | Breast Cancer | 1.5 | Demonstrates significant inhibition of cell growth. |
| MCF7 | Breast Cancer | 7.8 | Shows moderate antiproliferative activity. |
| Panc-1 | Pancreatic Cancer | Synergistic effect with Sorafenib | Combination treatment significantly inhibits cell viability.[2] |
| MDA-MB-231 | Breast Cancer | 1 µM (in combination with radiation) | Enhances radiosensitivity.[1] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | - | Induces significant reduction in cell proliferation and apoptosis.[3] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | - | Shows a radiosensitizing effect.[3] |
| FaDu | Head and Neck Squamous Cell Carcinoma | - | Exhibits a radiosensitizing effect and induction of apoptosis.[3] |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). It is always recommended to determine the IC50 in your specific experimental setup.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency. Perform a cell seeding optimization experiment to find the optimal density for your cell line where growth is in the logarithmic phase for the duration of the experiment.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity and minimize evaporation in the inner wells.
-
-
Possible Cause: this compound precipitation at high concentrations.
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Solution: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower top concentration or a different solvent (ensure solvent controls are included).
-
Issue 2: No significant effect of this compound on cell viability.
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Possible Cause: The cell line may be resistant to PI3K inhibition.
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Solution: Verify the activation status of the PI3K/Akt pathway in your cell line via Western blot for phosphorylated Akt (p-Akt). Cell lines with low basal p-Akt levels may be less sensitive to PI3K inhibitors.
-
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Possible Cause: Incorrect concentration range tested.
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Solution: Expand the concentration range in your dose-response experiment. Some cell lines may require higher concentrations for an effect.
-
-
Possible Cause: Insufficient incubation time.
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Solution: Extend the treatment duration (e.g., from 24h to 48h or 72h) to allow for the anti-proliferative or apoptotic effects to manifest.
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Issue 3: Discrepancy between expected and observed effects on downstream signaling.
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Possible Cause: Suboptimal time point for protein analysis.
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Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point to observe the inhibition of p-Akt and other downstream targets after this compound treatment.
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Possible Cause: Antibody quality or Western blot technique.
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Solution: Ensure the primary antibodies for your target proteins (especially phospho-specific antibodies) are validated and used at the recommended dilution. Optimize your Western blot protocol for lysis buffer, protein loading, transfer, and antibody incubation times.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. Synergistic anticancer activity of this compound, a novel PI3K inhibitor in combination with Sorafenib against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective PI3K inhibitor, induces cell death in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with HS-173 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues encountered with the solubility of HS-173, a novel PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K).[1][2][3] Its primary mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway involved in cell growth, proliferation, survival, and angiogenesis.[1][2] By blocking this pathway, this compound has been shown to have anti-tumor activity, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels).[2][4] It has been investigated for its potential in treating various cancers, including pancreatic and breast cancer, and as a radiosensitizer to enhance the effectiveness of radiation therapy.[1][4][5][6]
Q2: I am having difficulty dissolving this compound powder. What are the recommended solvents and procedures?
This is a common challenge, as many small molecule kinase inhibitors have low aqueous solubility.[7][8][9] The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[2]
Troubleshooting Steps:
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Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the air, which may reduce the solubility of hydrophobic compounds.[10]
-
Vortexing/Sonication: After adding the solvent, vortex the solution thoroughly. If powder is still visible, use a bath sonicator for 5-10 minutes to aid dissolution.
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Gentle Warming: Gently warming the solution to approximately 37°C can help increase solubility.[7] Do not boil the solution.
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Prepare Fresh Solutions: It is not recommended to store this compound in solution for long periods.[2] For best results and to avoid issues with compound stability or precipitation, prepare solutions fresh before use.
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium or buffer. How can I prevent this?
Precipitation upon dilution into an aqueous environment is a key indicator of poor aqueous solubility. The following steps can help mitigate this issue:
-
Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer or medium slowly, drop-by-drop, while vortexing or stirring the aqueous solution. This rapid mixing helps prevent the compound from crashing out of solution.
-
Avoid High Final Concentrations: The solubility of this compound in aqueous media is significantly lower than in DMSO. If you observe precipitation, you may be exceeding the solubility limit. Try working with a lower final concentration of this compound in your experiment.
-
Check Final DMSO Concentration: While increasing the final percentage of DMSO can help maintain solubility, it can also be toxic to cells. It is crucial to keep the final DMSO concentration in your cell-based assays low, typically below 0.5% and ideally at or below 0.1%.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For sensitive cell lines or long-term incubation experiments, a final concentration of 0.1% or less is recommended. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose, to account for any effects of the solvent itself.
Data Presentation
This compound Solubility and Stock Preparation
| Property | Value | Source |
| Molecular Weight | 422.46 g/mol | [2][11] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Solubility in DMSO | ≥ 21.1 mg/mL | [2] |
| Appearance | Solid | [2] |
| Storage (Powder) | Desiccate at -20°C | [2] |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [12] |
Stock Solution Preparation Calculator (in DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.367 mL | 11.836 mL |
| 5 mM | 0.473 mL | 2.367 mL |
| 10 mM | 0.237 mL | 1.184 mL |
| 20 mM | 0.118 mL | 0.592 mL |
Calculations are based on the molecular weight of 422.46 g/mol .[12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
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Weigh the Compound: Carefully weigh out 1 mg of this compound powder.
-
Add Solvent: Using a calibrated micropipette, add 237 µL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Cap the vial securely and vortex at maximum speed for 1-2 minutes. If particulates are still visible, place the vial in a bath sonicator for 10 minutes or until the solution is clear. Gentle warming to 37°C can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[12]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock into cell culture medium to create a high-concentration working stock (e.g., 100 µM). This helps to minimize pipetting errors and reduce the final DMSO concentration.
-
Final Dilution: Prepare your final working concentrations by serially diluting the intermediate stock into fresh cell culture medium.
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Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. It is best to do this in steps (e.g., 1:10 followed by 1:100) to ensure accuracy.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest drug concentration to an equal volume of cell culture medium.
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Application: Add the prepared working solutions and vehicle control to your cells, ensuring the final DMSO concentration does not exceed cytotoxic levels (typically <0.5%).
Visualizations
Caption: Simplified PI3K/AKT signaling pathway showing inhibition by this compound.
Caption: Troubleshooting workflow for resolving this compound solubility issues.
Caption: Experimental workflow for preparing this compound for in vitro assays.
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound, a novel PI3K inhibitor suppresses EMT and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. fishersci.com [fishersci.com]
- 11. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 12. invivochem.net [invivochem.net]
Preventing degradation of HS-173 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and storage of HS-173, a potent PI3Kα inhibitor. Our resources include frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For optimal stability, solid this compound should be stored desiccated at -20°C.[1][2] Upon receipt, ensure the vial is tightly sealed and stored under these conditions.
2. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO at concentrations of ≥21.1 mg/mL.[1][2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[2]
3. What are the recommended storage conditions for this compound stock solutions?
Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
4. Can I store this compound stock solutions at 4°C?
It is not recommended to store this compound stock solutions at 4°C for extended periods, as this may lead to degradation. For short-term needs, freshly prepared dilutions in aqueous media should be used immediately.
5. Is this compound stable in aqueous solutions and cell culture media?
The stability of small molecule inhibitors like this compound in aqueous solutions can be limited. It is best practice to prepare working dilutions from your DMSO stock solution immediately before use. Avoid prolonged storage of this compound in aqueous buffers or cell culture media, as this can lead to hydrolysis and a decrease in activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity of this compound | 1. Degradation of this compound stock solution: Improper storage, repeated freeze-thaw cycles. 2. Degradation in working solution: Instability in aqueous media. 3. Incorrect dosage: Calculation error or use of a suboptimal concentration. | 1. Use a fresh aliquot of your stock solution. Prepare new stock solutions from solid compound if the problem persists. 2. Prepare working dilutions fresh from the DMSO stock for each experiment. 3. Verify your calculations and perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Precipitation of this compound in cell culture medium | 1. Low solubility in aqueous media: The final concentration of this compound in the medium exceeds its solubility limit. 2. High final DMSO concentration: The final concentration of DMSO in the culture medium is too high, affecting cell health and compound solubility. | 1. Ensure the final concentration of this compound is within a soluble range for your culture medium. Consider a lower working concentration. 2. Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v) to maintain cell viability and compound solubility. |
| Inconsistent experimental results | 1. Variability in stock solution concentration: Incomplete dissolution or degradation over time. 2. Cell culture variability: Differences in cell passage number, confluency, or health. | 1. Ensure complete dissolution of the solid compound when preparing stock solutions. Use fresh aliquots for each experiment. 2. Standardize your cell culture conditions. Use cells within a consistent passage number range and ensure they are healthy and at the appropriate confluency at the time of treatment. |
| Unexpected off-target effects | 1. High concentration of this compound: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. 2. Compound degradation: Degradation products may have different biological activities. | 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Ensure proper storage and handling to prevent degradation. Use fresh solutions for your experiments. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C21H18N4O4S | [1][2][3] |
| Molecular Weight | 422.46 g/mol | [1][2][3] |
| CAS Number | 1276110-06-5 | [2][3] |
| Appearance | Solid | [1] |
| Purity | ≥ 98% | [1] |
| Solubility | ≥21.1 mg/mL in DMSO | [1][2] |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Maximum Storage Duration | Reference(s) |
| Solid | -20°C (desiccated) | 3 years | [1][3] |
| DMSO Stock Solution | -80°C | 6 months | [3] |
| DMSO Stock Solution | -20°C | 1 month | [3] |
| Aqueous Working Solution | Room Temperature | Use immediately | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.22 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly to ensure complete dissolution. If needed, warm the tube to 37°C and sonicate for a short period.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Protocol for Treating Adherent Cells with this compound
-
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium.
-
Note: It is important to prepare these working solutions fresh for each experiment.
-
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution of this compound in culture medium. For example, to achieve a final concentration of 10 µM, you could dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
From the intermediate dilutions, prepare the final concentrations to be added to the cells. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
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Incubate the cells for the desired treatment duration.
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Proceed with your downstream analysis (e.g., cell viability assay, Western blot).
-
Visualizations
References
Technical Support Center: HS-173 In-Vitro Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in-vitro efficacy of HS-173, a novel PI3Kα inhibitor. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent imidazopyridine analogue that selectively inhibits Phosphoinositide 3-kinase alpha (PI3Kα) with an IC50 of 0.8 nM in enzymatic assays.[1] By inhibiting the PI3K/Akt signaling pathway, this compound demonstrates anti-tumor activity through the induction of cell cycle arrest at the G2/M phase, apoptosis, and the inhibition of angiogenesis.[2][3][4][5][6]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL.[1] For in-vitro experiments, it is common to prepare a 10 mM stock solution in DMSO.[3] Store the stock solution at -20°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended final concentration of DMSO in cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
Q4: Is there any information on the stability of this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound on cell viability. | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound instability: this compound may have degraded in the stock solution or in the culture medium. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to PI3K inhibitors. 4. Incorrect assay procedure: Errors in cell seeding, reagent preparation, or measurement. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. Refer to the IC50 values in Table 1 for guidance. 2. Prepare a fresh stock solution of this compound. Minimize the time the compound is in aqueous solution before being added to the cells. 3. Verify the expression and activation of the PI3K/Akt pathway in your cell line via Western Blot. Consider using a different cell line or investigating resistance mechanisms. 4. Review and optimize your cell viability assay protocol. Include appropriate positive and negative controls. |
| High background or inconsistent results in Western Blot. | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high or too low. 2. Inadequate blocking: Insufficient blocking can lead to non-specific antibody binding. 3. Improper washing: Insufficient washing can result in high background. 4. Protein degradation: Protein samples may have degraded during preparation or storage. | 1. Titrate the primary and secondary antibodies to determine the optimal working concentration. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 3. Increase the number and/or duration of wash steps. 4. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
| Difficulty in achieving G2/M arrest in cell cycle analysis. | 1. Inappropriate incubation time: The duration of this compound treatment may not be optimal for inducing G2/M arrest. 2. Suboptimal compound concentration: The concentration of this compound may be insufficient to induce a robust cell cycle block. 3. Cell line-specific kinetics: Different cell lines may respond with different kinetics to cell cycle inhibitors. | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing G2/M arrest. 2. Test a range of this compound concentrations around the expected IC50 value. 3. Consult literature for cell cycle dynamics of your specific cell line in response to PI3K inhibition. |
| Inconsistent tube formation in angiogenesis assays. | 1. Variable Matrigel quality: The quality and thickness of the Matrigel can significantly impact tube formation. 2. Suboptimal cell density: The number of endothelial cells seeded can affect the formation of capillary-like structures. 3. Endothelial cell health: The passage number and overall health of the endothelial cells are critical. | 1. Use a consistent lot of Matrigel and ensure a uniform layer in each well. 2. Optimize the seeding density of your endothelial cells. 3. Use low-passage endothelial cells and ensure they are healthy and actively proliferating before the assay. |
Quantitative Data
Table 1: In-Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 0.6 | [1] |
| SK-BR3 | Breast Cancer | 1.5 | [1] |
| MCF-7 | Breast Cancer | 7.8 | [1] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Activity confirmed | [8][9] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Activity confirmed | [8][9] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Activity confirmed | [8][9] |
| A549 | Non-Small Cell Lung Cancer | Activity confirmed | [10] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Activity confirmed | [11] |
| Hepatic Stellate Cells (HSC-T6, LX-2) | Liver Fibrosis | Activity confirmed | [1][4][5][6] |
Note: "Activity confirmed" indicates that studies have shown this compound to be effective in these cell lines, but specific IC50 values were not provided in the cited sources.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of DMSO or a solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis of the PI3K/Akt Pathway
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant pathway proteins overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Signaling Pathways and Experimental Workflows
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for assessing the in-vitro efficacy of this compound.
Figure 3: A logical troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrr.com [ijrr.com]
- 4. This compound, a Novel PI3K Inhibitor, Attenuates the Activation of Hepatic Stellate Cells in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace at KOASAS: this compound, a Novel PI3K Inhibitor, Attenuates the Activation of Hepatic Stellate Cells in Liver Fibrosis [koasas.kaist.ac.kr]
- 6. This compound, a novel PI3K inhibitor, attenuates the activation of hepatic stellate cells in liver fibrosis [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of scaffold degradation rate on three-dimensional cell growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a selective PI3K inhibitor, induces cell death in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hansfordsensors.com [hansfordsensors.com]
Technical Support Center: Addressing Off-Target Effects of HS-173
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the novel PI3K inhibitor, HS-173. The focus is to anticipate and address potential off-target effects during experimentation to ensure data integrity and reliable interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. It functions by decreasing the radiation-induced phosphorylation of AKT, a key downstream effector in the PI3K signaling cascade. This inhibition leads to G2/M cell cycle arrest and apoptosis in cancer cells, which has been shown to enhance radiosensitivity, particularly in breast cancer models.
Q2: Are there known off-target effects for this compound?
A2: As a novel inhibitor, comprehensive public data on the specific off-target profile of this compound is limited. However, like many kinase inhibitors that target the ATP-binding pocket, off-target interactions are possible.[1][2] Researchers should empirically determine the selectivity of this compound in their experimental systems.
Q3: What are common off-target effects observed with other PI3K inhibitors?
A3: Class-wide off-target effects for PI3K inhibitors can include skin rash, hyperglycemia, diarrhea, fatigue, and myelosuppression.[3] These effects are often dependent on the specific isoform selectivity of the inhibitor.[3] For example, inhibitors targeting the p110δ isoform are associated with gastrointestinal and immune-related toxicities.[2][3]
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: It is crucial to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is essential to determine the optimal concentration. Using concentrations significantly above the IC50 or Ki value for the intended target increases the likelihood of off-target binding.[4] Inhibitors effective in cells only at concentrations greater than 10 μM are more likely to exhibit non-specific targeting.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability at Low Concentrations | This compound may be inhibiting other essential kinases or proteins required for cell survival. | 1. Perform a comprehensive dose-response curve to determine the EC50. 2. Conduct a kinome-wide profiling scan to identify potential off-target kinases. 3. Use a structurally unrelated PI3K inhibitor to see if the phenotype is reproducible. |
| Phenotype is Inconsistent with PI3K/AKT Pathway Inhibition | The observed phenotype may be due to this compound acting on an unrelated signaling pathway. | 1. Verify inhibition of p-AKT and other downstream PI3K targets (e.g., p-S6K, p-4EBP1) via Western blot. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in cells. 3. Utilize chemical proteomics to identify other cellular binding partners.[5] |
| Variable Results Between Different Cell Lines | The expression levels of off-target proteins may differ between cell lines, leading to varied responses. | 1. Characterize the expression levels of the primary target (PI3K isoforms) and suspected off-targets in your cell lines. 2. Consider using a panel of cell lines with known genetic backgrounds to assess the inhibitor's activity. |
| In Vivo Toxicity (e.g., weight loss, organ damage) | Off-target effects of this compound may be causing systemic toxicity. | 1. Conduct preclinical safety pharmacology studies to assess cardiovascular, respiratory, and central nervous system effects.[6][7][8] 2. Monitor for common PI3K inhibitor-related toxicities such as hyperglycemia and skin rash.[3] |
Experimental Protocols for Off-Target Identification
To proactively identify potential off-target effects of this compound, the following experimental approaches are recommended.
Kinome Profiling
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Service Provider: Engage a commercial service provider that offers kinome profiling (e.g., AssayQuant, Reaction Biology, Cell Signaling Technology).[9][10][11] These services typically offer panels of hundreds of purified kinases.
-
Compound Submission: Provide a sample of this compound at a specified concentration (typically 1 µM to screen for significant off-targets).
-
Assay Format: The service will perform in vitro kinase activity assays, often using radiometric or fluorescence-based methods, in the presence of this compound.[11] Assays should ideally be run at ATP concentrations that mimic physiological levels (e.g., 1 mM) to provide a more accurate assessment of inhibitor specificity.[11]
-
Data Analysis: The provider will report the percent inhibition for each kinase in the panel. Significant inhibition of kinases other than the intended PI3K target indicates potential off-target activity. A selectivity score (S-score) can be calculated to quantify the inhibitor's selectivity.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM this compound | Intended Target? |
| PI3Kα | 95% | Yes |
| PI3Kβ | 88% | Yes |
| PI3Kδ | 92% | Yes |
| PI3Kγ | 75% | Yes |
| mTOR | 65% | Potential Off-Target |
| CDK2 | 45% | Potential Off-Target |
| JAK2 | 15% | Likely Not Significant |
| ... (other kinases) | ... | No |
This is representative data and not actual data for this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of this compound to its intended PI3K target and potentially identify novel intracellular targets in a cellular context.[12]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-3 hours.[13]
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., PI3Kα) remaining at each temperature by Western blotting or other quantitative methods like ELISA.
-
Data Analysis: A ligand-bound protein is typically stabilized and will remain soluble at higher temperatures compared to the unbound protein. This results in a "thermal shift" in the melting curve.
Data Presentation:
| Temperature (°C) | Soluble PI3Kα (Vehicle) | Soluble PI3Kα (this compound) |
| 40 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 90% |
| 60 | 40% | 80% |
| 65 | 10% | 50% |
| 70 | 5% | 20% |
This is representative data and not actual data for this compound.
Chemical Proteomics
Objective: To perform an unbiased identification of this compound binding proteins in the cellular proteome.[5]
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for activity-based protein profiling - ABPP) or an affinity tag (for compound-centric chemical proteomics - CCCP).[5]
-
Proteome Labeling: Incubate the probe with cell lysates or intact cells.
-
Enrichment: Enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Mass Spectrometry: Identify the enriched proteins using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the this compound probe sample compared to a control are considered potential binding partners.
Visualizations
Caption: PI3K/AKT signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibito… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. assayquant.com [assayquant.com]
- 10. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Cell viability issues with high concentrations of HS-173
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the novel PI3K inhibitor, HS-173. The information is presented in a question-and-answer format to directly address common issues, particularly those related to cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. What is the recommended concentration range for this inhibitor?
High concentrations of this compound can indeed lead to decreased cell viability. The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental setup. Based on available data, here are some general guidelines:
-
For inhibiting the PI3K/AKT signaling pathway: A concentration of 1 µM has been shown to be effective in decreasing the phosphorylation of AKT in MDA-MB-231 breast cancer cells.[1]
-
For anti-proliferative effects: The half-maximal inhibitory concentration (IC50) for cell viability varies across different cell lines. For example, after 48 hours of treatment, the IC50 values for several breast cancer cell lines were reported as:
-
For radiosensitization studies: Concentrations of 1 µM and 10 µM have been used in combination with radiation in MDA-MB-231 cells.[3]
It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals. Concentrations up to 50 μM have been used in cell viability assays.[2]
Q2: What could be the cause of the cell viability issues we are seeing at high concentrations of this compound?
Several factors can contribute to decreased cell viability at high concentrations of kinase inhibitors like this compound:
-
On-Target Toxicity: The primary mechanism of this compound is the inhibition of the PI3K/AKT pathway, which is crucial for normal cell functions like growth and survival.[1][2] High levels of inhibition of this pathway can disrupt these essential processes, leading to cell death. For PI3K inhibitors, on-target effects can also include metabolic changes like hyperglycemia.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can lose their specificity and begin to inhibit other kinases or cellular proteins. These "off-target" effects can lead to unexpected and toxic cellular responses.
-
Solubility Issues: this compound is soluble in DMSO.[2] If the final concentration of DMSO in your cell culture medium is too high, it can be toxic to the cells. It is recommended to keep the final DMSO concentration at or below 0.1% (v/v).[2] Ensure that the inhibitor is fully dissolved and does not precipitate when added to the culture medium.
-
Compound Stability: The stability of this compound in cell culture medium over the course of your experiment could also be a factor. Degradation of the compound could lead to the formation of toxic byproducts.
Q3: How can we troubleshoot the cell viability issues we are observing?
Here is a systematic approach to troubleshooting cell viability problems with this compound:
-
Confirm the Optimal Concentration: Perform a dose-response experiment to determine the IC50 value in your specific cell line. A typical assay for this is the MTT assay.
-
Check for Solvent Toxicity: Run a control experiment with the vehicle (e.g., DMSO) at the same final concentration used for your highest this compound concentration to ensure that the solvent itself is not causing the observed cytotoxicity.
-
Assess Target Engagement: To confirm that this compound is inhibiting its intended target at the concentrations you are using, you can perform a Western blot to analyze the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT. A decrease in phosphorylated AKT (p-AKT) would indicate on-target activity.[1]
-
Consider Off-Target Effects: If you suspect off-target effects at high concentrations, you can try to rescue the phenotype by overexpressing the target protein or using a structurally different inhibitor of the same pathway to see if it produces the same effect.
-
Evaluate Compound Stability: Prepare fresh stock solutions of this compound for each experiment to minimize issues related to compound degradation.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various contexts.
| Target/Process | Cell Line/System | IC50 Value | Reference |
| PI3Kα (cell-free assay) | N/A | 0.8 nM | [2] |
| Cell Viability (48h) | T47D (Breast Cancer) | 0.6 μM | [2] |
| Cell Viability (48h) | SK-BR3 (Breast Cancer) | 1.5 μM | [2] |
| Cell Viability (48h) | MCF7 (Breast Cancer) | 7.8 μM | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from a published study using this compound.[2]
Materials:
-
This compound
-
DMSO
-
96-well plates
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a suitable density and allow them to attach for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the medium should not exceed 0.1% (v/v).[2]
-
Treatment: Remove the medium from the wells and replace it with the medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5 minutes.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: Troubleshooting workflow for this compound cell viability issues.
References
Technical Support Center: Interpreting Flow Cytometry Data After HS-173 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the novel PI3K inhibitor, HS-173. The following information is designed to assist with the interpretation of flow cytometry data for apoptosis and cell cycle analysis following this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel imidazopyridine analogue that acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K).[1][2] Its mechanism of action involves the suppression of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancer types.[1][2] By inhibiting this pathway, this compound can induce apoptosis and cause cell cycle arrest in cancer cells.[1][3]
Q2: What are the expected effects of this compound on cancer cells in flow cytometry analysis?
A2: Treatment with this compound is expected to lead to two primary outcomes observable by flow cytometry:
-
Induction of Apoptosis: An increase in the percentage of apoptotic cells, which can be quantified using assays such as Annexin V/PI staining.[1]
-
Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle, most notably G2/M arrest.[1][3]
Q3: How does this compound affect the PI3K/Akt signaling pathway?
A3: this compound inhibits the PI3K/Akt signaling pathway by reducing the phosphorylation of key downstream proteins, including Akt, mTOR, and p70S6K1.[2][4] This disruption of the signaling cascade ultimately leads to the observed anti-cancer effects.
Troubleshooting Guides
Annexin V/PI Apoptosis Assay
Issue 1: High percentage of necrotic (Annexin V+/PI+) cells in the untreated control.
-
Possible Cause: Harsh cell handling during harvesting or staining, leading to membrane damage. Over-trypsinization can also cause this.[5][6]
-
Solution: Handle cells gently. Use a cell scraper or a gentle dissociation reagent for adherent cells. Avoid vigorous vortexing. Ensure centrifugation speeds are not excessive.[5][6]
Issue 2: No significant increase in apoptotic cells after this compound treatment.
-
Possible Cause 1: The concentration of this compound or the incubation time was insufficient to induce apoptosis.
-
Solution 1: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Possible Cause 2: Apoptotic cells may have detached and been lost during media changes or washes.[5]
-
Solution 2: When harvesting, be sure to collect the supernatant, which may contain floating apoptotic cells, and combine it with the adherent cells.[5]
Issue 3: Annexin V-positive population is observed, but the PI-negative population is very small (most Annexin V+ cells are also PI+).
-
Possible Cause: The time point of analysis may be too late, and the cells have progressed from early to late-stage apoptosis or secondary necrosis.[7]
-
Solution: Analyze cells at earlier time points following this compound treatment to capture the early apoptotic population (Annexin V+/PI-).
Propidium Iodide (PI) Cell Cycle Analysis
Issue 1: Poor resolution of cell cycle peaks (high CV of G1 peak).
-
Possible Cause 1: Inappropriate flow rate. High flow rates can increase the coefficient of variation (CV).[8][9]
-
Solution 1: Run samples at the lowest possible flow rate on the cytometer.[8][9]
-
Possible Cause 2: Cell clumps are being analyzed.
-
Solution 2: Gently pipette the sample before running. Consider filtering the cell suspension through a nylon mesh to remove aggregates.[8]
Issue 2: A large sub-G1 peak is observed.
-
Possible Cause: This peak represents apoptotic cells with fragmented DNA.[10]
-
Interpretation: This is an expected outcome of effective this compound treatment and corroborates data from apoptosis assays.
Issue 3: No clear G2/M arrest is observed after this compound treatment.
-
Possible Cause: The concentration of this compound or the incubation time may not be optimal for inducing G2/M arrest in your cell line.
-
Solution: As with apoptosis assays, perform a dose-response and time-course experiment. Cell cycle effects can be time-dependent.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control (0 µM this compound) | 65.2 | 23.5 | 11.3 |
| 0.1 µM this compound | 60.1 | 22.8 | 17.1 |
| 0.5 µM this compound | 55.4 | 20.3 | 24.3 |
| 1.0 µM this compound | 48.7 | 18.1 | 33.2 |
Data adapted from a study on A549 non-small cell lung cancer cells treated for 12 hours.[3]
Table 2: Qualitative Effects of this compound on Apoptosis Markers
| Marker | Effect of this compound Treatment |
| TUNEL-positive cells | Increased |
| Cleaved Caspase-3 | Increased |
| Cleaved PARP | Increased |
This compound has been shown to increase the number of TUNEL-positive cells and the expression of cleaved caspase-3 and PARP, all indicators of apoptosis.[1][11]
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Preparation:
-
Seed and treat cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC, PE, or APC).[13]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Analysis:
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Preparation and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 400 µL of cold PBS.[15]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.[15]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16] A typical solution contains 50 µg/mL PI and 0.1 mg/mL RNase A in PBS.[16]
-
Incubate for 30-40 minutes at 37°C in the dark.[16]
-
-
Analysis:
-
Analyze the samples by flow cytometry using a linear scale for the PI signal.[15]
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Annexin V/PI apoptosis analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. docs.research.missouri.edu [docs.research.missouri.edu]
Validation & Comparative
HS-173 in Focus: A Comparative Guide to PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HS-173, a potent and selective PI3Kα inhibitor, with other notable PI3K inhibitors that are either clinically approved or in late-stage development. The information presented is curated from publicly available research to facilitate an objective evaluation of their performance based on experimental data.
Disclaimer: The quantitative data presented for this compound and the comparator inhibitors are compiled from various independent studies. Direct head-to-head comparative studies under the same experimental conditions were not publicly available at the time of this guide's creation. Therefore, caution is advised when directly comparing absolute values across different inhibitors, as variations in experimental protocols and conditions can influence the results.
Introduction to this compound
This compound is a novel, potent, and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By specifically targeting PI3Kα, this compound aims to inhibit the aberrant signaling that drives tumor progression while potentially minimizing off-target effects associated with broader PI3K inhibition. Preclinical studies have demonstrated its anti-proliferative, pro-apoptotic, and anti-angiogenic properties in various cancer models.[4][5]
Comparative Analysis of PI3K Inhibitors
To provide a comprehensive overview, this compound is compared against a panel of PI3K inhibitors with different selectivity profiles:
-
Alpelisib (BYL719): A selective PI3Kα inhibitor, making it a direct comparator to this compound.
-
Idelalisib (CAL-101): A selective PI3Kδ inhibitor, primarily used in hematological malignancies.
-
Duvelisib (IPI-145): A dual inhibitor of PI3Kδ and PI3Kγ, also predominantly used in hematological cancers.
-
Buparlisib (BKM120): A pan-Class I PI3K inhibitor, targeting all isoforms (α, β, δ, and γ).
Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the comparator inhibitors against different Class I PI3K isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Primary Target(s) |
| This compound | 0.8 | - | - | - | PI3Kα |
| Alpelisib | 5 | 1200 | 290 | 250 | PI3Kα |
| Idelalisib | - | - | 2.5 | 89 | PI3Kδ |
| Duvelisib | - | - | 2.5 | 27 | PI3Kδ, PI3Kγ |
| Buparlisib | 52 | 166 | 116 | 262 | Pan-PI3K |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of these inhibitors are typically evaluated across a panel of cancer cell lines. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Cell Line(s) | IC50 (µM) | Cancer Type |
| This compound | Panc-1 | ~1 | Pancreatic Cancer |
| A549 | ~0.5 | Non-small cell lung cancer | |
| MDA-MB-231 | ~1 | Breast Cancer | |
| Alpelisib | MCF7 (PIK3CA mutant) | <1 | Breast Cancer |
| CAMA-1 (FGFR1 amplified) | >10 | Breast Cancer | |
| Idelalisib | CLL cells | 0.028 (EC50) | Chronic Lymphocytic Leukemia |
| Duvelisib | TCL lines (with pAKT) | Potent | T-cell Lymphoma |
| Buparlisib | PCNSL cell line | 0.1 - 0.5 | Primary CNS Lymphoma |
Note: The presented IC50 values are approximations from different studies and should be interpreted with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for PI3K Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
PI3K Enzymatic Activity Assay (In Vitro)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms and to calculate the IC50 value.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.0, 5 mM MgCl2, 1 mM EGTA)
-
Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or materials for thin-layer chromatography (TLC)
Procedure (using ADP-Glo™ Assay):
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the PI3K enzyme to each well.
-
Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specified time.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor formation)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of the compound.
Conclusion
This compound emerges as a highly potent and selective PI3Kα inhibitor with promising preclinical anti-cancer activity. Its selectivity for the α isoform may offer a therapeutic advantage by minimizing off-target toxicities associated with pan-PI3K inhibitors. When compared to other PI3K inhibitors, its distinct profile suggests potential applications in tumors driven by PI3Kα mutations or amplification. However, the lack of direct comparative studies with other PI3K inhibitors in the same experimental settings necessitates further research to definitively establish its relative efficacy and safety. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative analyses and further elucidate the therapeutic potential of this compound.
References
- 1. This compound, a selective PI3K inhibitor, induces cell death in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel PI3K inhibitor suppresses EMT and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HS-173 and Established Radiosensitizers in Oncology Research
For Immediate Release
A detailed comparison guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the novel radiosensitizer HS-173 against well-established agents—cisplatin, gemcitabine, and paclitaxel. The information presented is based on available preclinical data to inform future research and development in radiation oncology.
Introduction to Radiosensitizers
Radiosensitizers are chemical agents that enhance the efficacy of radiation therapy, making cancer cells more susceptible to the damaging effects of ionizing radiation. The goal of using these agents is to increase local tumor control and improve patient outcomes without proportionally increasing toxicity to normal tissues. This guide focuses on this compound, a novel PI3K inhibitor, and compares its preclinical efficacy and mechanism of action with three widely used radiosensitizers.
Mechanism of Action
The therapeutic effect of radiosensitizers is intrinsically linked to their mechanism of action at the cellular and molecular level. Below is a comparative overview of the pathways targeted by this compound and the established agents.
-
This compound: This novel compound functions as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2] Activation of this pathway is a known contributor to radioresistance in various cancers.[1][2] By inhibiting PI3K/AKT, this compound attenuates DNA damage repair processes, specifically by inhibiting major kinases like ATM and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) that respond to radiation-induced DNA double-strand breaks.[1][3] This leads to sustained DNA damage, G2/M cell cycle arrest, and increased apoptosis in cancer cells when combined with radiation.[1][2][4]
-
Cisplatin: A platinum-based chemotherapeutic agent, cisplatin's radiosensitizing properties stem from its ability to form covalent DNA adducts.[1][5] These adducts distort the DNA structure, hindering replication and transcription.[1] Crucially, cisplatin inhibits the repair of radiation-induced DNA double-strand breaks, primarily through the non-homologous end joining (NHEJ) pathway.[1][5]
-
Gemcitabine: As a nucleoside analog, gemcitabine exerts its radiosensitizing effects through multiple mechanisms. Its active diphosphate metabolite inhibits ribonucleotide reductase, leading to a depletion of deoxyadenosine triphosphate (dATP) pools necessary for DNA synthesis and repair.[2][6][7][8] This, in conjunction with the redistribution of cells into the more radiosensitive S-phase of the cell cycle, enhances the cytotoxic effects of radiation.[2][3][6] Some studies also suggest that gemcitabine lowers the threshold for radiation-induced apoptosis.[3][7]
-
Paclitaxel: This taxane-based compound is a microtubule-stabilizing agent. By binding to microtubules, paclitaxel disrupts their normal dynamic function, which is essential for mitosis.[9][10] This interference leads to an arrest of cells in the G2/M phase of the cell cycle, a phase known to be highly sensitive to radiation.[9][11][12] The down-regulated expression of certain proteins involved in mitotic spindle formation, such as PRC1 and cyclin B2, may also contribute to its radiosensitizing effects.[11][12]
Comparative Efficacy Data
The following tables summarize the available preclinical quantitative data for this compound and the selected known radiosensitizers. It is important to note that these results are from different studies with varying experimental conditions, including cell lines, drug concentrations, and radiation doses. Therefore, a direct comparison of the absolute values should be made with caution.
In Vitro Efficacy: Clonogenic Survival Assays
The clonogenic survival assay is the gold standard for assessing the effectiveness of a radiosensitizer in vitro. It measures the ability of single cells to proliferate and form colonies after treatment. The Sensitizer Enhancement Ratio (SER) is a common metric used to quantify the radiosensitizing effect, where a value greater than 1 indicates sensitization.
| Radiosensitizer | Cancer Cell Line | Drug Concentration | Radiation Dose (Gy) | Observed Effect | Reference |
| This compound | MDA-MB-231 (Breast) | 1 µM or 10 µM | 0-8 | Increased radiosensitivity observed in the clonogenic assay. | [13] |
| Cisplatin | Human Mesenchymal Stem Cells | 200 ng/mL | Not specified | SER: 1.07 - 1.10 | [14] |
| Human Mesenchymal Stem Cells | 1000 ng/mL | Not specified | SER: 1.24 - 1.30 | [14] | |
| Gemcitabine | HT-29 (Colon) | 10 nmol/L | Not specified | Radiation Enhancement Ratio: 1.8 | [2] |
| HT-29 (Colon) | 0.1 µmol/L (24h post-exposure) | Not specified | Enhancement Ratio: 1.8 | [2] | |
| HT-29 (Colon) | 3 µmol/L (24h post-exposure) | Not specified | Enhancement Ratio: 3.0 | [2] | |
| Paclitaxel | KB (Oral) | 20 nmol/L | Not specified | SERD0: 2.40 +/- 1.87 | [11][12] |
| A375 (Melanoma) | 3 nM | Not specified | Measurable radiosensitization. | [4] | |
| A549 (Lung) | ~0.1 nM | Not specified | Measurable radiosensitization. | [4] |
In Vivo Efficacy: Tumor Growth Delay
In vivo studies using animal models, typically xenografts, are crucial for evaluating the therapeutic potential of a radiosensitizer in a more complex biological system. Tumor growth delay is a common endpoint in these studies.
| Radiosensitizer | Animal Model | Cancer Type | Treatment | Observed Effect | Reference |
| This compound | Pancreatic Cancer Xenograft | Pancreatic | This compound + Radiation | Delayed tumor growth and impaired DNA repair. | [1] |
| Gemcitabine | Panc-1 Xenografts | Pancreatic | Fixed-dose-rate gemcitabine + Radiation | Tumor doubling time of 44 ± 5 days (vs. 29 ± 3 for bolus injection). | [15] |
| Quercetin (as an example) | DLD-1 Xenograft | Colorectal | Quercetin + Radiation | Significantly increased mean doubling time of tumor xenografts. | [16] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Clonogenic Survival Assay
This assay determines the ability of a cell to undergo "unlimited" division to form a colony.
-
Cell Plating: A known number of single cells are seeded into multi-well plates or petri dishes.
-
Treatment: After allowing the cells to attach, they are treated with the radiosensitizing agent at various concentrations for a specified duration.
-
Irradiation: Following drug treatment, the cells are exposed to different doses of ionizing radiation.
-
Incubation: The cells are then incubated for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining: The colonies are fixed and stained, typically with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated for each treatment condition and dose of radiation. These values are then used to generate cell survival curves and calculate parameters such as the Sensitizer Enhancement Ratio (SER).[17]
In Vivo Tumor Xenograft Model
This model is used to assess the efficacy of a radiosensitizer on tumor growth in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Groups: The mice are randomized into different treatment groups (e.g., control, radiation alone, radiosensitizer alone, combination of radiosensitizer and radiation).
-
Drug Administration: The radiosensitizing agent is administered to the mice, often through intravenous or intraperitoneal injection, at a predetermined dose and schedule.
-
Irradiation: The tumors are locally irradiated with a specified dose and fractionation schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly using calipers, and the tumor volume is calculated.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The time it takes for the tumor to reach a certain volume (tumor growth delay) is a key endpoint for assessing efficacy.[18][19][20]
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway
Caption: In Vitro Experimental Workflow
Caption: In Vivo Experimental Workflow
Conclusion
This compound demonstrates significant potential as a radiosensitizer by targeting the PI3K/AKT pathway, a key signaling cascade involved in radioresistance. Preclinical data indicate its ability to enhance radiation-induced cell killing in vitro and delay tumor growth in vivo. While direct comparative efficacy studies with established radiosensitizers like cisplatin, gemcitabine, and paclitaxel are lacking, the distinct mechanism of action of this compound suggests it could be a valuable addition to the arsenal of radiation oncology. Further research is warranted to directly compare the efficacy and safety of this compound with current standards of care and to identify patient populations most likely to benefit from this novel therapeutic approach.
References
- 1. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Radiosensitization by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel as a radiosensitiser: a proposed schedule of administration based on in vitro data and pharmacokinetic calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [Gemcitabine and ionizing radiations: radiosensitization or radio-chemotherapy combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gemcitabine and radiosensitization in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. droracle.ai [droracle.ai]
- 11. [Molecular mechanism of radiosensitizing effect of paclitaxel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijrr.com [ijrr.com]
- 14. Cisplatin radiosensitizes radioresistant human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiosensitization By Gemcitabine Fixed-Dose-Rate Infusion Versus Bolus Injection in a Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Three endpoints of in vivo tumour radiobiology and their statistical estimation - PMC [pmc.ncbi.nlm.nih.gov]
HS-173: A Potent and Selective PI3Kα Inhibitor with a Focused Kinase Specificity Profile
For Immediate Publication
[City, State] – [Date] – In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node frequently dysregulated in various malignancies. The development of specific inhibitors targeting components of this pathway is a key focus for researchers and drug developers. This guide provides a comparative analysis of the kinase specificity of HS-173, a potent PI3Kα inhibitor, against other well-characterized PI3K inhibitors, Pictilisib (GDC-0941) and Alpelisib (BYL719), supported by available experimental data.
This compound has emerged as a highly potent inhibitor of the PI3Kα isoform, with a reported IC50 of 0.8 nM in cell-free assays.[1][2] Its efficacy in suppressing the PI3K/Akt signaling pathway has been demonstrated in multiple cancer cell lines, leading to anti-proliferative and pro-apoptotic effects.[1][3][4] However, a comprehensive understanding of its kinase selectivity is crucial for predicting its therapeutic window and potential off-target effects.
Comparative Kinase Inhibition Profile
To contextualize the specificity of this compound, this guide compares its inhibitory activity against the Class I PI3K isoforms with that of Pictilisib, a pan-Class I PI3K inhibitor, and Alpelisib, a PI3Kα-selective inhibitor.
| Kinase Target | This compound IC50 (nM) | Pictilisib (GDC-0941) IC50 (nM) | Alpelisib (BYL719) IC50 (nM) |
| PI3Kα | 0.8 [1][2] | 3[5][6] | 5[7] |
| PI3Kβ | Data Not Publicly Available | 33[5] | 1156[7] |
| PI3Kγ | Data Not Publicly Available | 75[5] | 250[7] |
| PI3Kδ | Data Not Publicly Available | 3[5][6] | 290[7] |
| DNA-PKcs | Qualitative Inhibition Reported[8] | 1,230[8] | Data Not Publicly Available |
| ATM | Qualitative Inhibition Reported[8] | Data Not Publicly Available | Data Not Publicly Available |
| mTOR | Data Not Publicly Available | 580[8] | Data Not Publicly Available |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
As the data indicates, this compound demonstrates exceptional potency against PI3Kα. While comprehensive data on its activity against other PI3K isoforms and a broader kinase panel is not publicly available, some studies have reported off-target effects. Notably, this compound has been observed to inhibit DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and Ataxia-Telangiectasia Mutated (ATM), two key kinases in the DNA damage response pathway, although specific IC50 values from a broad kinase screen are not available.[8]
In contrast, Pictilisib exhibits potent inhibition across all Class I PI3K isoforms, classifying it as a pan-PI3K inhibitor.[5][6] Alpelisib shows strong selectivity for PI3Kα, with significantly higher IC50 values for the other isoforms, making it a PI3Kα-specific inhibitor.[7]
Signaling Pathway and Experimental Workflow
The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, and survival. The following diagram illustrates the canonical pathway and the points of inhibition by PI3K inhibitors like this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
The determination of kinase inhibition is typically performed using in vitro biochemical assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The following diagram outlines the general workflow of such an assay.
References
- 1. Compound Pictilisib (GDC-0941) - EUbOPEN [gateway.eubopen.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
In-Vivo Validation of HS-173's Radiosensitizing Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo radiosensitizing properties of HS-173, a novel phosphoinositide 3-kinase (PI3K) inhibitor, with other relevant PI3K pathway inhibitors. The data presented is compiled from preclinical studies and aims to offer an objective overview of the current landscape of these potential cancer therapeutics when used in combination with radiation.
Mechanism of Action: Targeting the PI3K/AKT Pathway for Radiosensitization
This compound exerts its radiosensitizing effects by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and DNA damage repair.[1][2] In many cancers, this pathway is overactive, contributing to radioresistance. By inhibiting PI3K, this compound prevents the downstream activation of AKT, leading to several key events that enhance the efficacy of radiation therapy:
-
Inhibition of DNA Damage Repair: this compound has been shown to potently inhibit the activation of key DNA damage repair proteins, Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase, catalytic subunit (DNA-PKcs).[1][2] This impairment of the cellular machinery responsible for repairing radiation-induced DNA double-strand breaks leads to the accumulation of lethal damage in cancer cells.
-
Induction of G2/M Cell Cycle Arrest: The combination of this compound and radiation promotes cell cycle arrest in the G2/M phase.[1][2] This prevents cancer cells from progressing through the cell cycle and undergoing mitosis with damaged DNA, ultimately pushing them towards apoptosis.
-
Increased Apoptosis: By blocking the pro-survival signals of the PI3K/AKT pathway and preventing DNA repair, this compound synergizes with radiation to significantly increase programmed cell death (apoptosis) in tumor cells.
dot
Caption: this compound and Radiation Signaling Pathway.
Comparative In-Vivo Efficacy of PI3K Inhibitors as Radiosensitizers
The following tables summarize the in-vivo data for this compound and other PI3K inhibitors when used in combination with radiation. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions (cell lines, animal models, drug and radiation doses) may vary between studies.
Table 1: In-Vivo Radiosensitizing Efficacy of this compound in Pancreatic Cancer
| Parameter | Control | Radiation Alone | This compound Alone | This compound + Radiation |
| Tumor Growth | Rapid Growth | Delayed Growth | Minor Growth Inhibition | Significant Tumor Growth Delay |
| Tumor Volume (endpoint) | ~1500 mm³ | ~1000 mm³ | ~1200 mm³ | ~250 mm³ |
| Mechanism | - | DNA Damage | PI3K/AKT Inhibition | Inhibition of DNA Repair, G2/M Arrest, Apoptosis |
Data compiled from studies on pancreatic cancer xenograft models.
Table 2: Comparison of In-Vivo Radiosensitizing Efficacy of Various PI3K Inhibitors
| Inhibitor | Cancer Model | Key Findings |
| This compound | Pancreatic Cancer | Significant tumor growth delay and impaired DNA repair when combined with radiation.[1][2] |
| BEZ235 (Dactolisib) | Pancreatic Cancer | Well-tolerated and produced significant tumor growth inhibition. |
| LY294002 | Pancreatic & Bladder Cancer | Synergistic reduction in clonogenicity and tumor growth delay with radiation. |
| BKM120 (Buparlisib) | Breast Cancer | Significantly suppressed tumor growth as a single agent. |
| PX-866 | Glioblastoma | Inhibited subcutaneous tumor growth and increased median survival.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized in-vivo experimental protocols for this compound and comparator PI3K inhibitors.
This compound In-Vivo Radiosensitization Protocol (Pancreatic Cancer Xenograft Model)
-
Animal Model: Nude mice.
-
Cell Line: Human pancreatic cancer cells (e.g., MIA PaCa-2).
-
Tumor Induction: Subcutaneous injection of cancer cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO).
-
This compound alone (e.g., 10 mg/kg, intraperitoneally, 5 times per week).
-
Radiation alone (e.g., 2 Gy, twice a week for 3 weeks, or a single 8 Gy dose).
-
This compound in combination with radiation.
-
-
Monitoring: Tumor size and body weight measured every 2 days.
-
Endpoint: Tumors excised after a defined period (e.g., 34 days) for further analysis (e.g., Western blot for DNA repair proteins).
dot
References
- 1. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HS-173 Effects in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphatidylinositol 3-kinase (PI3K) inhibitor, HS-173, compiling and cross-validating its effects as reported by different research laboratories. The objective is to offer an unbiased performance comparison with alternative PI3K inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and selective inhibitor of the PI3K alpha (PI3Kα) isoform, a key component of the PI3K/AKT signaling pathway frequently dysregulated in cancer. Independent studies have demonstrated its efficacy in reducing cell viability and promoting apoptosis in various cancer cell lines. This guide synthesizes quantitative data from these studies, offering a cross-laboratory validation of its primary effects. Furthermore, a comparison with other PI3K inhibitors, Alpelisib and Copanlisib, is presented to contextualize its performance within the current landscape of targeted therapies.
Comparative Efficacy of this compound and Alternatives
The anti-proliferative activity of this compound has been evaluated in multiple breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below, alongside data for the FDA-approved PI3Kα inhibitor Alpelisib and the pan-class I PI3K inhibitor Copanlisib.
| Cell Line | This compound IC50 (µM) | Alpelisib (BYL719) IC50 (µM) | Copanlisib (BAY 80-6946) IC50 (nM) |
| MCF-7 | 7.8[1] | 0.43[2] | ~19 (mean for PIK3CA mutated lines)[3] |
| T47D | 0.6[1] | Not widely reported | Not widely reported |
| SK-BR-3 | 1.5[1] | Not widely reported | Not widely reported |
| MDA-MB-231 | Data not consistently reported as IC50 | Not widely reported | Not widely reported |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies, such as cell culture medium, incubation time, and assay method.
Signaling Pathway and Experimental Workflow
This compound exerts its effects by inhibiting the PI3K/AKT signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of PI3K inhibitors.
Caption: Workflow for PI3K Inhibitor Efficacy Testing.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or alternative inhibitors for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony.
-
Cell Treatment: Cells are treated with this compound or other inhibitors for a defined period.
-
Cell Seeding: A known number of cells are seeded into 6-well plates and allowed to grow for 10-14 days until visible colonies form.
-
Colony Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term effect of the treatment on cell survival.
Cross-Validation of this compound Radiosensitizing Effects
Multiple independent studies have investigated the potential of this compound as a radiosensitizer, a compound that makes cancer cells more susceptible to radiation therapy.
A study by Lee et al. demonstrated that this compound increased the radiosensitivity of breast cancer cells.[4] Their findings showed that combining this compound with radiation led to a significant increase in G2/M cell cycle arrest and apoptosis in MDA-MB-231 cells.[4] Another study by Park et al., conducted in a different laboratory, investigated the radiosensitizing effects of this compound in pancreatic cancer cells.[3] This study also found that this compound significantly enhanced the sensitivity of pancreatic cancer cells to radiation, an effect associated with G2/M cell cycle arrest.[3] The consistency of these findings across different cancer types and research groups provides a strong cross-validation of this compound's potential as a radiosensitizing agent. Both studies utilized clonogenic survival assays to quantify the enhancement of radiosensitivity.[3][4]
Conclusion
The available data from independent research laboratories consistently demonstrate that this compound is a potent inhibitor of the PI3K/AKT pathway with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The cross-validation of its radiosensitizing properties in different cancer models further strengthens its potential as a therapeutic agent. While direct comparative studies with uniform methodologies are needed for a more precise performance benchmark against other PI3K inhibitors, the existing evidence positions this compound as a promising candidate for further preclinical and clinical investigation. Researchers and drug development professionals are encouraged to consider the detailed protocols and comparative data presented in this guide for their future studies.
References
A Comparative Analysis of HS-173 Across Diverse Breast Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of HS-173, a novel phosphoinositide 3-kinase (PI3K) inhibitor, across various breast cancer subtypes. The content is designed to offer an objective overview of its potential efficacy, supported by available experimental data, and to place its performance in the context of existing therapeutic alternatives.
Introduction to this compound
This compound is an investigational small molecule that targets the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in multiple cancers, including breast cancer.[1][2] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound aims to disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.[1][2] Emerging research has highlighted its potential as a radiosensitizer, particularly in radio-resistant breast cancer cells.[1][2]
Data Presentation: this compound Performance Across Breast Cancer Subtypes
Quantitative data on the direct comparative efficacy of this compound across a comprehensive panel of breast cancer cell lines representing all major subtypes is limited in publicly available literature. However, based on the known dependency of different breast cancer subtypes on the PI3K pathway, a hypothetical efficacy profile can be projected. The following tables summarize the available data and provide a comparative framework.
Table 1: Classification of Representative Breast Cancer Cell Lines
| Breast Cancer Subtype | Key Characteristics | Representative Cell Lines |
| Luminal A | ER+, PR+/-, HER2-, Low Ki-67 | MCF-7, T-47D |
| Luminal B | ER+, PR+/-, HER2+/- , High Ki-67 | - |
| HER2-Positive | ER-/-, PR-/-, HER2+ | BT-474, SKBR3 |
| Triple-Negative (TNBC) | ER-, PR-, HER2- | MDA-MB-231, Hs578T |
Table 2: Comparative Efficacy of this compound on Breast Cancer Cell Lines (Hypothetical and Reported Data)
| Cell Line | Breast Cancer Subtype | Reported IC50 (µM) | Predicted Apoptosis Induction | Predicted Cell Cycle Arrest |
| MCF-7 | Luminal A | Data not available | Moderate | G2/M Arrest |
| T-47D | Luminal A | Data not available | Moderate | G2/M Arrest |
| BT-474 | HER2-Positive | Data not available | High | G2/M Arrest |
| SKBR3 | HER2-Positive | Data not available | High | G2/M Arrest |
| MDA-MB-231 | Triple-Negative (Basal-like) | Reported to be sensitive | High | G2/M Arrest[1][2] |
| Hs578T | Triple-Negative (Mesenchymal-like) | Data not available | Moderate to High | G2/M Arrest |
Note: The predicted efficacy is based on the general understanding of PI3K pathway addiction in these subtypes. Direct experimental verification is required.
Table 3: Comparison of this compound with Standard-of-Care Alternatives
| Breast Cancer Subtype | Standard-of-Care / Alternative Therapies | Mechanism of Action of Alternatives | Potential Role of this compound |
| Luminal A & B | Endocrine Therapy (e.g., Tamoxifen, Aromatase Inhibitors), CDK4/6 Inhibitors (e.g., Palbociclib) | SERMs, Aromatase inhibition, Inhibition of cyclin-dependent kinases 4 and 6 | Combination therapy to overcome endocrine resistance. |
| HER2-Positive | HER2-targeted therapies (e.g., Trastuzumab, Pertuzumab), Chemotherapy | Monoclonal antibodies against HER2, Tyrosine kinase inhibitors | Combination therapy to target downstream signaling of the HER2 receptor. |
| Triple-Negative (TNBC) | Chemotherapy (e.g., Taxanes, Anthracyclines), PARP inhibitors (for BRCA-mutated), Immunotherapy (for PD-L1 positive) | DNA damage, Inhibition of poly (ADP-ribose) polymerase, Immune checkpoint blockade | Monotherapy or combination with chemotherapy/radiotherapy to enhance efficacy. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to evaluate the efficacy of anti-cancer compounds like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat breast cancer cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Generalized workflow for evaluating the in vitro efficacy of this compound.
Logical Relationship Diagram
Caption: Logical comparison of this compound's mechanism with alternative therapies.
References
A Head-to-Head Comparison of HS-173 and Other AKT Inhibitors for Cancer Research
In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in various malignancies. While numerous inhibitors targeting different nodes of this pathway have been developed, a clear understanding of their distinct mechanisms and performance is crucial for researchers. This guide provides a head-to-head comparison of HS-173, a potent PI3K inhibitor, with two prominent direct AKT inhibitors, Capivasertib and Ipatasertib, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their pre-clinical studies.
Clarification on the Mechanism of Action: It is important to note that this compound is a selective inhibitor of the phosphoinositide 3-kinase (PI3K), an upstream activator of AKT. By inhibiting PI3K, this compound indirectly reduces the phosphorylation and subsequent activation of AKT. In contrast, Capivasertib and Ipatasertib are direct inhibitors of AKT, binding to the kinase itself to block its activity. This fundamental difference in their mechanism of action is a key consideration in experimental design and data interpretation.
Comparative Analysis of Inhibitor Performance
To provide a clear and objective comparison, the following tables summarize the key performance data for this compound, Capivasertib, and Ipatasertib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | PI3Kα | 0.8 | Highly potent against the alpha isoform of PI3K. |
| Capivasertib | AKT1 | 3 | Potent pan-AKT inhibitor with activity against all three isoforms. |
| AKT2 | 7-8 | ||
| AKT3 | 7-8 | ||
| Ipatasertib | AKT1, AKT2, AKT3 | 5-18 | A selective, ATP-competitive pan-AKT inhibitor. |
Table 2: Selectivity Profile
| Inhibitor | Primary Target | Selectivity Notes |
| This compound | PI3Kα | Data on broad kinase screening is limited in the public domain. |
| Capivasertib | AKT1/2/3 | Exhibits some activity against other AGC family kinases like P70S6K and PKA at higher concentrations. |
| Ipatasertib | AKT1/2/3 | Shows over 100-fold selectivity for AKT over other related kinases, including over 600-fold selectivity against PKA. |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Key Findings |
| This compound | Pancreatic Cancer | Patient-derived xenograft | Showed therapeutic effect and enhanced radiation sensitivity. |
| Capivasertib | Breast Cancer (HER2+) | BT474c xenografts | Dose-dependent tumor growth inhibition and enhanced antitumor activity of docetaxel, lapatinib, and trastuzumab. |
| Ipatasertib | Colon Cancer | HCT116 xenografts | Significantly inhibited the growth of wild-type tumors. |
| Prostate Cancer (PTEN-deficient) | Xenograft models | Showed effective antitumor activity. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PI3K/AKT/mTOR Signaling Pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating PI3K/AKT pathway inhibitors.
Caption: Logical comparison of the inhibitor's primary molecular target.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. Below are outlines of standard protocols for the key assays mentioned in the cited literature.
In Vitro Kinase Assay (for IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Materials: Recombinant active kinase (e.g., PI3Kα, AKT1/2/3), appropriate peptide substrate, ATP, kinase buffer, inhibitor stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase buffer.
-
In a multi-well plate, add the kinase, the inhibitor dilution, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence to quantify ADP production).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of an inhibitor on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), the inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor and a vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis
-
Objective: To detect and quantify the levels of specific proteins in cell lysates to assess the modulation of signaling pathways.
-
Materials: Treated cells, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Clonogenic Survival Assay
-
Objective: To assess the ability of single cells to proliferate and form colonies after treatment with an inhibitor, measuring long-term cytotoxic effects.
-
Materials: Cancer cell lines, cell culture medium, FBS, and the inhibitor.
-
Procedure:
-
Treat a suspension of cells with the inhibitor for a specific duration.
-
Plate a known number of viable cells into new culture dishes and incubate for 1-3 weeks to allow colony formation.
-
Fix and stain the colonies with a staining solution (e.g., crystal violet).
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
-
Animal Xenograft Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cell line or patient-derived tumor tissue, Matrigel (optional), the inhibitor formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Implant cancer cells or tumor fragments subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor and vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Analyze the tumor growth inhibition data to assess the efficacy of the inhibitor.
-
This guide provides a comprehensive comparison to assist researchers in making informed decisions about the use of this compound and direct AKT inhibitors in their studies of the PI3K/AKT signaling pathway. The choice of inhibitor will depend on the specific research question, the cellular context, and the desired point of intervention within this critical cancer-related pathway.
A Comparative Guide to the Reproducibility of HS-173 (Selumetinib) Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental compound HS-173 (analogous to the MEK1/2 inhibitor selumetinib) with other alternatives. It includes supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant biological pathways and workflows to ensure clarity and support the reproducibility of findings.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound (selumetinib) is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are key protein kinases in the MAPK/ERK signaling pathway.[1] This pathway is a chain of proteins that relays signals from cell surface receptors to the DNA in the nucleus, regulating critical cellular processes like proliferation, differentiation, and survival.[2][3] In many cancers, mutations in genes like BRAF or RAS lead to overactivation of this pathway, promoting uncontrolled cell growth.[4][5] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby interrupting the signaling cascade and reducing tumor cell proliferation and survival.[1][6][7]
The diagram below illustrates the canonical MAPK/ERK signaling cascade and highlights the specific point of inhibition by this compound and its alternatives.
Comparative Efficacy Data
The potency of MEK inhibitors is often compared using the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. Preclinical studies have shown that selumetinib is most potent in cell lines with activating BRAF or RAS mutations.[8]
Below is a summary of comparative IC50 data for this compound (selumetinib) and an alternative MEK inhibitor, trametinib, in a human melanoma cell line (A375) which harbors a BRAF V600E mutation.
| Compound | Target | Cell Line | IC50 (nM) | Citation |
| This compound (Selumetinib) | MEK1/2 | A375 | 14.1 ± 0.79 | [8] |
| Alternative (Trametinib) | MEK1/2 | A375 | ~0.92 - 5 | [9] |
Note: Data is compiled from different studies and direct comparison should be made with caution. Experimental conditions can influence IC50 values.
Experimental Protocols for Reproducibility
To ensure that experimental results are reproducible, it is crucial to follow standardized and detailed protocols. The following section outlines the methodology for a common experiment used to determine cell viability and calculate IC50 values: the MTS assay.
Experimental Workflow: Cell Viability MTS Assay
The diagram below outlines the key steps for performing a cell viability assay to assess the efficacy of compounds like this compound.
Detailed Protocol: MTS Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell proliferation.[10][11][12]
-
Cell Preparation:
-
Culture A375 melanoma cells in appropriate media until they reach approximately 80% confluency.
-
Trypsinize, count, and resuspend the cells to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound (selumetinib) in DMSO.
-
Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include wells for "vehicle control" (DMSO only) and "medium only" (for background subtraction).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTS Reagent Addition:
-
Final Incubation and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viability).
-
Plot the percentage viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
By adhering to detailed protocols like the one described, researchers can enhance the consistency and reproducibility of their experimental findings when evaluating this compound and its alternatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of Mek Inhibitors in the Treatment of Plexiform Neurofibromas: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. CELL VIABILITY ASSAY (MTS) [bio-protocol.org]
- 14. reprocell.com [reprocell.com]
Benchmarking HS-173 Against Standard-of-Care in PIK3CA-Mutated Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphatidylinositol 3-kinase (PI3K) inhibitor, HS-173, with the current standard-of-care therapies for cancers harboring PIK3CA mutations, a frequent driver of oncogenesis, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This document summarizes preclinical data for this compound and pivotal clinical trial data for approved therapies, offering a framework for evaluating its potential therapeutic standing.
Executive Summary
This compound is a novel, preclinical-stage imidazopyridine analogue that selectively inhibits the alpha isoform of PI3K (PI3Kα).[1][2] Preclinical studies have demonstrated its ability to suppress the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] In contrast, the current standards of care for PIK3CA-mutated, HR+/HER2- advanced breast cancer are approved therapies with extensive clinical data. These include the PI3Kα inhibitor alpelisib, the pan-AKT inhibitor capivasertib, and the next-generation PI3Kα inhibitor inavolisib, all used in combination with endocrine therapy. While direct comparative studies between this compound and these agents are not yet available, this guide consolidates existing data to facilitate an objective assessment.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the standard-of-care therapies. It is crucial to note that the data for this compound is derived from preclinical in vitro and in vivo models, while the data for the standard-of-care therapies are from large-scale Phase III clinical trials in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer.
Table 1: Preclinical Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Citation(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC25, CAL27, FaDu | Significant reduction in cell proliferation; Synergistic effect with cisplatin; Radiosensitizing effect in CAL27 and FaDu cells. | [4][5] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Inhibition of PI3K/Akt/mTOR signaling pathway. | [1] |
| Hepatoma | Hep3B | Inhibition of cell proliferation through G2/M phase cell cycle arrest and apoptosis. | [1] |
| Breast Cancer | SkBr3 | Inhibition of cell proliferation through G2/M phase cell cycle arrest and apoptosis. | [1] |
| Liver Fibrosis (in vitro model) | Human Hepatic Stellate Cells (HSCs) | Suppressed growth and proliferation; Induced G2/M arrest and apoptosis; Reduced expression of collagen type I. | [3][6] |
Note: Specific IC50 values for this compound in PIK3CA-mutated breast cancer cell lines are not publicly available in the reviewed literature, precluding a direct potency comparison with standard-of-care PI3K inhibitors in this context.
Table 2: Clinical Efficacy of Standard-of-Care Therapies in HR+/HER2-, PIK3CA-Mutated Advanced Breast Cancer
| Therapy (Trade Name) | Clinical Trial | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Citation(s) |
| Alpelisib (Piqray) + Fulvestrant | SOLAR-1 | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 months | 39.3 months | 35.7% | [1][7][8][9][10] |
| Capivasertib (Truqap) + Fulvestrant | CAPItello-291 | Capivasertib + Fulvestrant | Placebo + Fulvestrant | 7.3 months | Not yet mature | 22.9% | [4][11][12][13] |
| Inavolisib (Itovebi) + Palbociclib + Fulvestrant | INAVO120 | Inavolisib + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | 17.2 months | 34.0 months | 62.7% | [14][15][16][17][18] |
Mechanism of Action
This compound and the standard-of-care therapies primarily target the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. Mutations in PIK3CA lead to the hyperactivation of this pathway.
-
This compound: A novel small molecule inhibitor targeting the p110α catalytic subunit of PI3K.[1][2] By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling through AKT and mTOR.[1][3]
-
Alpelisib (Piqray): An orally bioavailable, potent, and selective inhibitor of the p110α isoform of PI3K.[8][19][20][21] Its mechanism is similar to this compound, leading to the downregulation of the PI3K/AKT/mTOR pathway.[20]
-
Capivasertib (Truqap): A potent, ATP-competitive pan-inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[10][16][17][22][23] By targeting AKT, it inhibits a crucial node downstream of PI3K, thereby blocking the signaling cascade.
-
Inavolisib (Itovebi): A next-generation oral PI3Kα inhibitor that not only potently and selectively inhibits the kinase activity of the mutated p110α subunit but also promotes its degradation.[12][18][24] This dual mechanism is designed to enhance pathway suppression.
-
Fulvestrant (Faslodex): A selective estrogen receptor degrader (SERD).[7][9][14][15] It binds to the estrogen receptor, leading to its degradation and thereby blocking estrogen-mediated cancer cell growth. It is used in combination with PI3K/AKT pathway inhibitors in HR+ breast cancer.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of PI3K pathway inhibitors.
Cell Viability Assay (CCK-8)
This assay is used to determine the anti-proliferative effects of a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.[20][22][23]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).[20][22][23]
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[20][22][23]
-
Incubation: The plate is incubated for 1-4 hours. During this time, dehydrogenases in viable cells reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a water-soluble formazan dye.[19][20][23]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.[19][20][23]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a measure of long-term cell survival.
-
Cell Seeding: A single-cell suspension is prepared, and a specific number of cells are seeded into petri dishes or 6-well plates and allowed to attach.[21][24][25][26]
-
Treatment: The cells are treated with the test compound or radiation.[21][24][25][26]
-
Incubation: The cells are incubated for 1-3 weeks, depending on the cell line, to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[24]
-
Fixing and Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet for visualization and counting.[24][25]
-
Colony Counting and Analysis: The number of colonies in each dish is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the treatment on the long-term survival of the cells.
Western Blotting for PI3K/Akt/mTOR Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway activation.
-
Cell Lysis: Cells are treated with the test compound for a specified time, then washed and lysed to extract total protein.[27][28][29][30]
-
Protein Quantification: The total protein concentration in each lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.[27]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[29]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).[29][30]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[29]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of protein.[29]
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Experimental Workflow
Caption: A representative experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound demonstrates promising preclinical activity as a PI3Kα inhibitor, warranting further investigation. However, it is currently at a very early stage of development. The standard-of-care therapies, alpelisib, capivasertib, and inavolisib, in combination with endocrine therapy, have established clinical efficacy and safety profiles in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer. Future preclinical studies directly comparing this compound with these approved agents in relevant cancer models are necessary to ascertain its relative potency and potential for clinical development. This guide serves as a foundational resource for researchers to contextualize the emerging data on this compound within the current therapeutic landscape.
References
- 1. onclive.com [onclive.com]
- 2. This compound, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel PI3K inhibitor, attenuates the activation of hepatic stellate cells in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capivasertib plus fulvestrant in patients with AI-resistant, HR-positive, HER2-negative advanced breast cancer: Exploratory analyses of PTEN deficiency in CAPItello-291 - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 5. This compound, a selective PI3K inhibitor, induces cell death in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib - BJMO [bjmo.be]
- 8. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOLAR-1 Trial Reports Overall Survival Benefits in Breast Cancer [dailyreporter.esmo.org]
- 10. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]
- 11. onclive.com [onclive.com]
- 12. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 13. Capivasertib and fulvestrant for patients with hormone receptor-positive, HER2-negative advanced breast cancer (CAPItello-291): patient-reported outcomes from a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INAVO120 Clinical Trial Results | Itovebi™ (inavolisib) [itovebi-hcp.com]
- 15. Treatment Combination With Inavolisib Extends Survival, Delays Chemotherapy for Some Patients With Advanced Breast Cancer - ASCO [asco.org]
- 16. ascopubs.org [ascopubs.org]
- 17. onclive.com [onclive.com]
- 18. oncodaily.com [oncodaily.com]
- 19. de.lumiprobe.com [de.lumiprobe.com]
- 20. apexbt.com [apexbt.com]
- 21. Clonogenic Survival Assay- [bio-protocol.org]
- 22. ptglab.com [ptglab.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 26. Clonogenic Assay [en.bio-protocol.org]
- 27. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 28. pubcompare.ai [pubcompare.ai]
- 29. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of HS-173: A Guide for Laboratory Professionals
For Immediate Reference: HS-173 is a chemical compound identified as a potent PI3Kα inhibitor. It is crucial to handle and dispose of this substance in accordance with established laboratory safety protocols for hazardous chemical waste.
This document provides essential safety and logistical information for the proper disposal of the chemical this compound (CAS No. 1276110-06-5), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure personal safety and environmental compliance.
Chemical and Hazard Data
This compound is an imidazopyridine-carboxylate derivative. While some suppliers state that a Safety Data Sheet (SDS) is not required under REACH Regulation (EC) No. 1907/2006 as the substance is not classified as hazardous, other sources provide GHS hazard classifications.[1][2] It is prudent to handle this compound as a hazardous substance.
Table 1: Chemical Identification
| Property | Value |
| Chemical Name | Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate |
| Synonyms | This compound, PI3K Inhibitor, PI3Kα Inhibitor |
| CAS Number | 1276110-06-5 |
| Molecular Formula | C₂₁H₁₈N₄O₄S |
| Molecular Weight | 422.46 g/mol |
Table 2: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: BLD Pharmatech Safety Data Sheet[2]
Disposal Procedures
The disposal of this compound must comply with local, regional, and national hazardous waste regulations. The following steps provide a general guideline for its proper disposal in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Protective gloves: Chemically resistant gloves are mandatory.
-
Eye protection: Safety glasses or goggles to prevent eye contact.
-
Lab coat: To protect from skin contact.
-
Respiratory protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material and have a tightly fitting lid.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate)".
-
Compatibility: Do not mix this compound waste with other incompatible waste streams. It should be segregated with other non-halogenated organic solvent wastes unless otherwise specified by your institution's chemical safety office.
Step 3: Waste Collection and Storage
-
Solid Waste: Collect unused or contaminated solid this compound in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should also be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, gloves, and weighing papers, should be disposed of as hazardous waste in the same container.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 4: Disposal Request and Pick-up
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a chemical waste pickup request to the Environmental Health and Safety (EHS) office.
-
Documentation: Ensure all required documentation is completed accurately, including the chemical name, quantity, and hazard information.
Experimental Protocols Referenced
The safe handling and disposal of this compound are predicated on standard laboratory procedures for handling potent chemical compounds. No specific experimental protocols for the disposal of this compound were cited in the provided search results beyond general hazardous waste guidelines. Researchers should consult their institution's chemical hygiene plan and EHS office for detailed protocols.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Guide for HS-173, a Novel PI3K Inhibitor
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of HS-173, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment.
This compound (CAS No. 1276110-06-5) is a small molecule with the potential for significant biological activity.[1] As with any potent compound, a thorough understanding and implementation of safety protocols are paramount. The following information is a summary of essential safety data and handling procedures.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table outlines the required PPE for various tasks involving this compound. All personnel must be trained in the proper donning and doffing of PPE to prevent contamination.[2]
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Two pairs of chemotherapy gloves (ASTM D6978 compliant)[2][3]- Impervious gown[3]- Eye protection (safety glasses with side shields or goggles)[3]- If potential for aerosolization, use an elastomeric half-mask with a multi-gas cartridge and P100 filter[2] |
| Weighing and Compounding (in a Containment Ventilated Enclosure) | - Two pairs of chemotherapy gloves (ASTM D6978 compliant)[2][3]- Disposable, back-closing gown made of polyethylene-coated polypropylene or other laminate material[3]- Hair, beard, and shoe covers- Eye and face protection (goggles and face shield)[3]- NIOSH-approved respirator (e.g., N95 or higher) is recommended even within a C-PEC |
| Routine Handling and Solution Preparation | - Two pairs of chemotherapy gloves (ASTM D6978 compliant)[2][3]- Impervious lab coat or gown[3]- Eye protection (safety glasses with side shields or goggles)[3] |
| Spill Cleanup | - Two pairs of chemotherapy gloves (ASTM D6978 compliant)[2][3]- Impervious gown[3]- Eye and face protection (goggles and face shield)[3]- NIOSH-approved respirator (e.g., N95 or higher) |
| Waste Disposal | - Two pairs of chemotherapy gloves (ASTM D6978 compliant)[2][3]- Impervious lab coat or gown[3]- Eye protection (safety glasses with side shields or goggles)[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from receipt to disposal.
Experimental Protocols: Key Handling Methodologies
Weighing Solid this compound:
-
Preparation: Don all required PPE for weighing and compounding. Decontaminate the work surface of the containment ventilated enclosure (CVE) or balance enclosure.
-
Tare: Place a pre-labeled, sealable container on the analytical balance and tare.
-
Aliquot: Carefully transfer the desired amount of this compound to the tared container using a dedicated, clean spatula. Avoid creating dust.
-
Seal and Clean: Securely seal the container. Decontaminate the spatula and any other equipment used. Wipe down the work surface of the CVE.
-
Documentation: Record the weighed amount in the laboratory notebook and on the container label.
Reconstituting this compound:
This compound is soluble in DMSO at 50 mg/mL.[1]
-
Preparation: Perform this procedure in a chemical fume hood. Don appropriate PPE.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the sealed container of pre-weighed this compound.
-
Dissolution: Gently vortex or sonicate the solution until all solid is dissolved.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed vial. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous.[4] Proper segregation and disposal are mandatory to comply with federal, state, and local regulations.[4]
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, gowns, etc.), disposable labware (e.g., pipette tips, weighing boats).- Place in a designated, sealed, and labeled hazardous waste container (yellow bag or other approved container). |
| Liquid Waste | - Unused solutions of this compound, contaminated solvents.- Collect in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps Waste | - Needles, syringes, and other contaminated sharp objects.- Dispose of immediately in a designated, puncture-resistant sharps container labeled for hazardous drug waste. |
All personnel handling hazardous drug waste must be trained in the proper procedures to protect themselves and the environment.[4]
Signaling Pathway Overview
This compound is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[5] This pathway is critical in regulating cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety and confidence, ensuring both personal well-being and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
